molecular formula C17H26O5 B606031 Benzyl-PEG2-CH2-Boc CAS No. 1643957-26-9

Benzyl-PEG2-CH2-Boc

Numéro de catalogue: B606031
Numéro CAS: 1643957-26-9
Poids moléculaire: 310.4 g/mol
Clé InChI: IGVRCUZLYJDPKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Benzyl-PEG3-CH2CO2tBu (CAS 1643957-26-9) is a polyethylene glycol (PEG)-based linker that incorporates a benzyl group and a tert-butyl ester (CO2tBu) as protecting groups, both of which are acid-labile and can be selectively removed under specific chemical conditions for further functionalization . The compound features a hydrophilic PEG spacer chain (PEG3) that significantly enhances the water solubility and biocompatibility of the overall molecule, making it highly suitable for applications in aqueous media . This linker is primarily employed in advanced research areas, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the development of drug delivery systems . In PROTAC development, it serves as a crucial connector, tethering a target-binding ligand to an E3 ubiquitin ligase recruiter to form a complex that degrades target proteins . Its utility also extends to bioconjugation strategies, chemical biology, and material science, where it facilitates the creation of novel conjugates and biomaterials . The tert-butyloxycarbonyl group effectively protects an amine functionality, while the benzyl group allows for additional chemical modifications, offering researchers a versatile building block for diverse biochemical and biomedical applications . This product is intended for research purposes only and is not approved for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVRCUZLYJDPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141882
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643957-26-9
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643957-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG2-CH2-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Benzyl-PEG2-CH2-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. The linker component, such as this compound, plays a crucial role in the efficacy of a PROTAC by connecting the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand and influencing the overall physicochemical properties of the molecule.

Core Chemical Properties and Data

This compound, also known as tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker. The benzyl group provides a stable protecting group for the terminal alcohol, while the Boc (tert-butyloxycarbonyl) group protects the amine, allowing for selective deprotection and sequential conjugation during PROTAC synthesis.[1] Its PEGylated nature enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₂₆O₅[1]
Molecular Weight 310.39 g/mol [1]
CAS Number 1643957-26-9[1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in DMSO[1]
Storage Conditions Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Role in PROTAC Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome. This compound serves as a component of the linker that connects the two binding moieties of the PROTAC, and its length and composition are critical for optimal ternary complex formation and subsequent protein degradation.

PROTAC_Signaling_Pathway cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

While specific, publicly available experimental data for the characterization of this compound is limited, the following are representative protocols based on standard analytical techniques for similar PEGylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Process the spectrum to identify characteristic peaks for the benzyl, PEG, and Boc moieties. Expected chemical shifts (δ) would include signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic protons (~4.5 ppm), the PEG chain protons (~3.6 ppm), and the tert-butyl protons of the Boc group (~1.4 ppm).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of this compound.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with mobile phase A consisting of water with 0.1% trifluoroacetic acid (TFA) and mobile phase B consisting of acetonitrile with 0.1% TFA.

    • A typical gradient might run from 10% B to 90% B over 20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm (for the benzyl group).

    • The purity is determined by the relative area of the main peak.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the molecular ion peak corresponding to [M+H]⁺ (expected m/z ≈ 311.18) or [M+Na]⁺ (expected m/z ≈ 333.16).

Experimental Workflow for PROTAC Synthesis

This compound is a versatile building block for the modular synthesis of PROTACs. A typical workflow involves the sequential deprotection and coupling of the linker with the target-binding ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow start Start: This compound deprotection1 Boc Deprotection (e.g., TFA) start->deprotection1 amine_linker Amine-Functionalized Linker deprotection1->amine_linker coupling1 Amide Coupling (with E3 Ligase Ligand-COOH) amine_linker->coupling1 intermediate1 Linker-E3 Ligase Conjugate coupling1->intermediate1 deprotection2 Benzyl Deprotection (e.g., Hydrogenolysis) intermediate1->deprotection2 alcohol_linker Alcohol-Functionalized Intermediate deprotection2->alcohol_linker activation Alcohol Activation (e.g., to Mesylate) alcohol_linker->activation activated_linker Activated Intermediate activation->activated_linker coupling2 Nucleophilic Substitution (with Target Ligand-XH, X=O, N) activated_linker->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac

Figure 2: A representative workflow for the synthesis of a PROTAC using this compound.

Disclaimer: The experimental protocols provided are illustrative and based on general chemical principles for similar compounds. Specific conditions may need to be optimized for individual laboratory settings and equipment. No specific experimental data for this compound was found in the public domain during the literature search.

References

Benzyl-PEG2-CH2-Boc molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly utilized in the fields of bioconjugation, pharmaceutical sciences, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile

This compound, systematically named N-tert-butoxycarbonyl-2-(2-(benzyloxy)ethoxy)ethanamine, is a versatile synthetic building block. It features a benzyl-protected hydroxyl group at one terminus and a Boc-protected amine at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer. The benzyl group offers robust protection that can be removed under specific hydrogenolysis conditions, while the Boc group is easily cleaved under acidic conditions to reveal a primary amine. This differential protection scheme allows for sequential and controlled conjugation to two different molecular entities.

Its primary application is as a PEG-based PROTAC linker, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest.[1] The PEG spacer enhances the aqueous solubility and optimizes the spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex and subsequent protein degradation.

Molecular Structure

The chemical structure of this compound is depicted below:

Systematic Name: N-tert-butoxycarbonyl-2-(2-(benzyloxy)ethoxy)ethanamine

SMILES: C1=CC=C(C=C1)COCCOCCN(C(=O)OC(C)(C)C)

Molecular Structure of this compound > Figure 1: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This data is essential for experimental design, including reaction stoichiometry, solubility, and storage considerations.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₅[1]
Molecular Weight 310.39 g/mol [1]
CAS Number 1643957-26-9[1]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥95%-
Solubility Soluble in DMSO (≥50 mg/mL), DCM, DMF[1]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1]

Experimental Protocols & Workflow

The utility of this compound lies in its ability to be sequentially deprotected and conjugated. A typical workflow involves the removal of the Boc protecting group to expose the primary amine, followed by conjugation of this amine to a molecule of interest, often one bearing a carboxylic acid.

Boc-Deprotection Protocol (Amine Unmasking)

This protocol describes the standard procedure for the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine as its corresponding salt (e.g., TFA salt).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (optional, for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected linker (1 equivalent) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5–5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • (Optional) To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine linker.

Amide Coupling Protocol (Conjugation)

This protocol details the conjugation of the newly exposed primary amine to a carboxylic acid-containing molecule (e.g., a PROTAC warhead or an E3 ligase ligand) using EDC/NHS chemistry to form a stable amide bond.

Materials:

  • Deprotected Benzyl-PEG2-amine linker

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous solvent (e.g., DMF or DCM)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in the appropriate anhydrous solvent or Activation Buffer.

  • Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms a semi-stable NHS ester.

  • Dissolve the deprotected Benzyl-PEG2-amine linker (1-1.5 equivalents) in the Coupling Buffer or the reaction solvent.

  • Add the amine solution to the activated carboxylic acid solution.

  • Allow the reaction to stir for 2 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by LC-MS or HPLC to confirm the formation of the desired conjugate.

  • Upon completion, the reaction mixture can be quenched (e.g., with hydroxylamine) and the final product purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the utilization of this compound in a typical bioconjugation synthesis, from the starting material to the final conjugated product.

experimental_workflow start This compound (Starting Material) deprotection Boc Deprotection start->deprotection Step 1 intermediate Benzyl-PEG2-CH2-NH2 (Deprotected Intermediate) deprotection->intermediate reagents_deprotect Reagents: TFA, DCM reagents_deprotect->deprotection coupling Amide Coupling intermediate->coupling Step 2 final_product Final Conjugate: Benzyl-PEG2-CH2-NHCO-Molecule coupling->final_product reagents_coupling Reagents: Molecule-COOH, EDC, NHS reagents_coupling->coupling

Caption: Synthetic workflow for Boc-deprotection and subsequent amide coupling.

References

An In-depth Technical Guide to the Synthesis of Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound, with the chemical name tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate, is a valuable chemical entity in the field of targeted protein degradation. Its structure incorporates a benzyl-protected hydroxyl group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a Boc-protected amine. This arrangement allows for its sequential or orthogonal functionalization in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This guide outlines two primary synthetic routes for the preparation of this compound, providing detailed experimental protocols, tabulated data for key reaction components, and visual representations of the synthetic pathways.

Synthetic Pathways

Two plausible and efficient synthetic pathways for this compound are presented below. Both routes are viable, and the choice of pathway may depend on the availability of starting materials and the specific requirements of the researcher.

Pathway A: Benzylation followed by Boc-Protection

This pathway involves the initial benzylation of the terminal hydroxyl group of 2-(2-aminoethoxy)ethanol, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Pathway_A start 2-(2-aminoethoxy)ethanol intermediate 2-(2-(Benzyloxy)ethoxy)ethanamine start->intermediate  Benzyl Bromide, NaH  THF, 0 °C to rt product This compound intermediate->product  (Boc)2O, Et3N  DCM, 0 °C to rt Pathway_B start 2-(2-aminoethoxy)ethanol intermediate tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate start->intermediate  (Boc)2O, Et3N  DCM, 0 °C to rt product This compound intermediate->product  Benzyl Bromide, NaH  THF, 0 °C to rt Workflow_A1 dissolve Dissolve 2-(2-aminoethoxy)ethanol in anhydrous THF cool Cool to 0 °C dissolve->cool add_base Add NaH portion-wise cool->add_base stir1 Stir at 0 °C add_base->stir1 add_BnBr Add Benzyl Bromide dropwise stir1->add_BnBr warm Warm to room temperature and stir overnight add_BnBr->warm quench Quench with water warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Workflow_A2 dissolve Dissolve 2-(2-(benzyloxy)ethoxy)ethanamine in DCM cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_boc Add (Boc)2O dropwise add_base->add_boc warm Warm to room temperature and stir for 4-6 hours add_boc->warm wash Wash with saturated NaHCO3 and brine warm->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Workflow_B1 dissolve Dissolve 2-(2-aminoethoxy)ethanol in DCM cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_boc Add (Boc)2O dropwise add_base->add_boc warm Warm to room temperature and stir for 4-6 hours add_boc->warm wash Wash with saturated NaHCO3 and brine warm->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Workflow_B2 dissolve Dissolve tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate in anhydrous THF cool Cool to 0 °C dissolve->cool add_base Add NaH portion-wise cool->add_base stir1 Stir at 0 °C add_base->stir1 add_BnBr Add Benzyl Bromide dropwise stir1->add_BnBr warm Warm to room temperature and stir overnight add_BnBr->warm quench Quench with water warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

References

In-Depth Technical Guide: The Role and Application of Benzyl-PEG2-CH2-Boc (CAS 1643957-26-9) in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the chemical information and application of the polyethylene glycol (PEG)-based linker, Benzyl-PEG2-CH2-Boc (CAS 1643957-26-9). While direct literature citing the use of this specific linker in a complete PROTAC synthesis is limited, this document provides a comprehensive overview of its properties and a representative experimental framework for its application in the synthesis of a Bruton's Tyrosine Kinase (BTK) degrading PROTAC, based on methodologies for structurally similar linkers.

Chemical Information: this compound

This compound, also known as tert-Butyl 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetate, is a bifunctional linker commonly employed in the synthesis of PROTACs.[1] Its structure incorporates a Boc-protected amine and a benzyl-protected carboxylic acid equivalent, connected by a two-unit polyethylene glycol (PEG2) chain.

PropertyValueReference(s)
CAS Number 1643957-26-9
Chemical Name tert-Butyl 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetate[2][3]
Molecular Formula C₁₇H₂₆O₅[2]
Molecular Weight 310.39 g/mol [2]
Appearance Colorless to light yellow liquid
SMILES O=C(OC(C)(C)C)COCCOCCOCC1=CC=CC=C1
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

The PEG2 spacer in this linker imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[4] The terminal Boc and benzyl protecting groups allow for orthogonal deprotection and sequential conjugation to the target protein ligand and the E3 ligase ligand.

The Role of Linkers in PROTAC Design and Function

The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[5] The length, rigidity, and composition of the linker can significantly influence the biological activity of the PROTAC.[5] PEG-based linkers are frequently used due to their ability to enhance aqueous solubility and provide flexibility.[4]

Below is a logical workflow for the design and synthesis of a PROTAC, highlighting the central role of the linker.

PROTAC_Design_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Target_Selection Select Protein of Interest (POI) Ligand_Identification Identify/Design POI Binder & E3 Ligase Ligand Target_Selection->Ligand_Identification E3_Ligase_Choice Choose E3 Ligase (e.g., Cereblon, VHL) E3_Ligase_Choice->Ligand_Identification Linker_Selection Select Linker (e.g., this compound) Ligand_Identification->Linker_Selection POI_Ligand_Linker Couple POI Ligand to Linker Linker_Selection->POI_Ligand_Linker E3_Ligand_Linker Couple E3 Ligase Ligand to Linker POI_Ligand_Linker->E3_Ligand_Linker Final_PROTAC Final PROTAC Molecule E3_Ligand_Linker->Final_PROTAC Ternary_Complex_Formation Assess Ternary Complex Formation Final_PROTAC->Ternary_Complex_Formation Ubiquitination_Assay Measure POI Ubiquitination Ternary_Complex_Formation->Ubiquitination_Assay Degradation_Assay Quantify POI Degradation (e.g., Western Blot, DC50) Ubiquitination_Assay->Degradation_Assay Cellular_Activity Evaluate Cellular Effects (e.g., Apoptosis, Proliferation) Degradation_Assay->Cellular_Activity

Caption: A logical workflow for PROTAC design and development.

Representative Experimental Protocol: Synthesis of a BTK-Targeting PROTAC

While a specific publication detailing the use of CAS 1643957-26-9 was not identified, the following protocol for the synthesis of a Bruton's Tyrosine Kinase (BTK)-targeting PROTAC is adapted from a study by Rao et al., which utilizes a structurally similar bromo-PEG2-ether linker. This serves as a representative example of how this compound could be employed.

Step 1: Synthesis of the Linker-BTK Ligand Conjugate

  • Dissolve the BTK inhibitor (e.g., 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and a base such as triethylamine (TEA) in a suitable solvent like dimethylformamide (DMF).

  • Add this compound (CAS 1643957-26-9) to the solution.

  • Stir the reaction mixture at room temperature for 36 hours.

  • Purify the product by dilution with ethyl acetate, followed by washing with water and brine. The organic phase is then dried and concentrated. Further purification can be achieved using preparative thin-layer chromatography (PTLC).

Step 2: Deprotection of the Boc Group

  • Dissolve the purified product from Step 1 in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution for 2 hours at room temperature to remove the Boc protecting group.

  • Remove the solvent under vacuum to yield the crude amine product.

Step 3: Coupling with the E3 Ligase Ligand

  • Dissolve the deprotected product from Step 2 and a Cereblon (CRBN) ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) in DMF.

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Purify the final PROTAC using high-performance liquid chromatography (HPLC).

Quantitative Data for a Representative BTK-Degrading PROTAC

The following table presents representative data for a BTK-targeting PROTAC synthesized with a PEG-based linker, demonstrating the type of quantitative analysis that would be performed on a PROTAC constructed with this compound.

ParameterValueDescription
Binding Affinity to BTK (Kd) 5.2 nMMeasures the binding strength of the PROTAC's warhead to the target protein, Bruton's Tyrosine Kinase.
Binding Affinity to CRBN (Kd) 1.8 µMMeasures the binding strength of the PROTAC's E3 ligase ligand to Cereblon.
DC₅₀ (MOLM-14 cells) 15 nMThe concentration of the PROTAC required to degrade 50% of the target protein in MOLM-14 cancer cells.
Cell Viability IC₅₀ (MOLM-14 cells) 25 nMThe concentration of the PROTAC that inhibits the growth of MOLM-14 cancer cells by 50%.

Note: This data is representative and based on published results for similar BTK-targeting PROTACs.

Signaling Pathway: PROTAC-Mediated BTK Degradation

The mechanism of action of a BTK-targeting PROTAC involves the recruitment of the E3 ubiquitin ligase Cereblon to BTK, leading to its ubiquitination and subsequent degradation by the proteasome. This disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System cluster_Signaling Downstream Signaling PROTAC BTK-Targeting PROTAC (with this compound linker) BTK BTK Protein PROTAC->BTK binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN recruits Ternary_Complex Ternary Complex (BTK-PROTAC-CRBN) BTK->Ternary_Complex Ub_BTK Ubiquitinated BTK CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin catalyzes transfer of Ubiquitin->Ub_BTK Proteasome 26S Proteasome Ub_BTK->Proteasome recognized by Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK degrades into BCR_Signaling BCR Signaling Pathway Degraded_BTK->BCR_Signaling disrupts Cell_Survival B-Cell Proliferation & Survival BCR_Signaling->Cell_Survival promotes Apoptosis Apoptosis BCR_Signaling->Apoptosis inhibits

References

A Technical Guide to the Solubility and Stability of Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines reported data with well-established principles of PEGylated and Boc-protected compounds. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility and stability parameters for their specific applications.

Core Concepts: Understanding the Components

This compound is a molecule comprised of three key functional components that dictate its chemical properties:

  • Benzyl Group: A hydrophobic moiety that can participate in non-polar interactions.

  • PEG2 Linker: A short, hydrophilic di-ethylene glycol spacer. The presence of polyethylene glycol (PEG) chains is known to enhance the aqueous solubility and stability of molecules.[1][2][3][4] It can also reduce the immunogenicity of conjugated molecules.[]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is notably stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[6][7][8]

Solubility Profile

The solubility of this compound is influenced by the interplay of its hydrophobic benzyl group and its hydrophilic PEG linker.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. However, the following information has been reported:

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (161.09 mM)[9]

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.

General Solubility Considerations

Based on the structure of this compound and the general properties of its constituent parts, the following solubility trends can be expected:

  • Polar Aprotic Solvents: Good solubility is anticipated in solvents like DMSO, DMF, and acetonitrile, driven by the polarity of the PEG chain and the overall molecular structure.

  • Chlorinated Solvents: Moderate to good solubility is expected in solvents such as dichloromethane (DCM) and chloroform due to the presence of the benzyl group.

  • Alcohols: Solubility in alcohols like ethanol and methanol is likely, facilitated by the PEG linker.

  • Aqueous Solutions: The short PEG chain imparts some hydrophilicity, suggesting some degree of aqueous solubility, although this may be limited by the hydrophobic benzyl and Boc groups. The PEGylation of molecules generally enhances their water solubility.[3][10]

Stability Profile

The stability of this compound is primarily determined by the lability of the Boc protecting group and the general robustness of the ether linkages in the PEG chain.

pH Stability
  • Acidic Conditions: The Boc group is susceptible to cleavage under acidic conditions.[8] Exposure to strong acids like trifluoroacetic acid (TFA) will lead to deprotection of the amine. Even milder acidic conditions may lead to slow degradation over time.

  • Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions.[7][11] Therefore, this compound is expected to be stable in the presence of common bases.

  • Neutral Conditions: The molecule is expected to be stable at neutral pH.

Temperature Stability

For long-term storage, it is recommended to store this compound in its pure form at -20°C for up to 3 years.[9] For shorter periods, storage at 4°C for up to 2 years is also suggested.[9] When dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[9]

Storage Recommendations
Storage FormatTemperatureRecommended Duration
Pure Form-20°C3 years[9]
4°C2 years[9]
In Solvent-80°C6 months[9]
-20°C1 month[9]

Experimental Protocols

To assist researchers in determining the specific solubility and stability of this compound for their unique experimental needs, the following detailed protocols are provided.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DCM, THF)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions by HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

  • Data Reporting: Express the solubility in units such as mg/mL or mmol/L.

Protocol 2: Assessment of Stability under Different pH Conditions

This protocol evaluates the stability of this compound over time at various pH levels.

Materials:

  • This compound

  • Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9)

  • Constant temperature incubator or water bath

  • HPLC system

  • Vials with screw caps

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Aliquot the stock solution into separate vials containing the different pH buffers to achieve a known final concentration.

  • Incubation: Incubate the vials at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adjusting the pH to neutral or by rapid freezing.

  • Quantification: Analyze the samples by HPLC to determine the percentage of intact this compound remaining at each time point. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Visualizing the Role of this compound in a PROTAC

This compound serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, forming a PROTAC. The following diagram illustrates this fundamental relationship.

PROTAC_Structure cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker This compound Linker E3_Ligand->Linker Target_Ligand Target Protein Ligand Linker->Target_Ligand

Caption: Structure of a PROTAC molecule utilizing this compound as a linker.

The following diagram illustrates the experimental workflow for assessing the stability of this compound.

Stability_Workflow start Prepare Stock Solution of this compound aliquot Aliquot into Different pH Buffers start->aliquot incubate Incubate at Constant Temperature aliquot->incubate sample Withdraw Samples at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Plot % Remaining vs. Time hplc->data

Caption: Experimental workflow for the pH stability assessment of this compound.

References

Unlocking Targeted Protein Degradation: A Technical Guide to Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, rely critically on the linker component that bridges the target protein binder and the E3 ligase ligand. This technical guide provides an in-depth overview of Benzyl-PEG2-CH2-Boc, a versatile PEG-based linker, offering insights into its synthesis, physicochemical properties, and application in the development of novel PROTACs.

Core Concepts: The Role of this compound in PROTAC Design

This compound, with the CAS number 1643957-26-9 and molecular formula C17H26O5, is a bifunctional linker designed for PROTAC synthesis.[1] Its structure incorporates several key features that are advantageous for drug development:

  • Polyethylene Glycol (PEG) Spacer: The PEG2 motif enhances the solubility and permeability of the resulting PROTAC molecule, which are crucial pharmacokinetic properties. The flexibility of the PEG chain also allows for optimal orientation of the two ligands to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2][3]

  • Benzyl Group: The benzyl group can introduce a degree of rigidity to the linker, which can be beneficial for optimizing the binding affinity and selectivity of the PROTAC.[2] It can also participate in hydrophobic interactions that may contribute to the stability of the ternary complex.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for the sequential and controlled synthesis of the PROTAC molecule. The Boc group is typically removed under acidic conditions to reveal a primary amine, which can then be coupled to either the target protein ligand or the E3 ligase ligand.

The overall structure of this compound is strategically designed to offer a balance of flexibility, solubility, and synthetic accessibility, making it a valuable tool in the PROTAC developer's arsenal.

Physicochemical and Characterization Data

A comprehensive understanding of the physicochemical properties of a linker is essential for rational PROTAC design. Below is a summary of the key data for this compound.

PropertyValueReference
CAS Number 1643957-26-9[1]
Molecular Formula C17H26O5[1]
Molecular Weight 326.39 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol
Storage Store at -20°C to -80°C[1]

Note: Experimental data such as NMR and Mass Spectrometry for this compound are typically provided by the supplier. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Proposed Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Boc Protection A HO-PEG2-CH2-NH2 E Benzyl-O-PEG2-CH2-NH2 A->E Reaction B Benzyl Bromide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., ACN) D->E I Benzyl-PEG2-CH2-NHBoc E->I Reaction F Boc Anhydride ((Boc)2O) F->I G Base (e.g., TEA) G->I H Solvent (e.g., DCM) H->I PROTAC_Synthesis_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Debenzylation & Coupling A This compound D Benzyl-PEG2-CH2-NH2 A->D Reaction B Acid (e.g., TFA) B->D C Solvent (e.g., DCM) C->D H Benzyl-PEG2-CH2-NH-E3 Ligase Ligand D->H Reaction E E3 Ligase Ligand-COOH E->H F Coupling Agents (e.g., HATU, DIPEA) F->H G Solvent (e.g., DMF) G->H J HO-PEG2-CH2-NH-E3 Ligase Ligand H->J Reaction I H2, Pd/C I->J M Target Ligand-O-PEG2-CH2-NH-E3 Ligase Ligand (PROTAC) J->M Reaction K Target Ligand-X (e.g., Halide) K->M L Base L->M PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

The Strategic Role of Benzyl-PEG2-CH2-Boc in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[1][2]

This technical guide focuses on the role and application of Benzyl-PEG2-CH2-Boc, a bifunctional linker that combines the structural and physicochemical advantages of a benzyl group and a short polyethylene glycol (PEG) chain, with a Boc-protected amine for versatile conjugation.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is fundamental to its strategic incorporation into a PROTAC.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₅[3]
Molecular Weight 310.39 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Storage (Pure Form) -20°C for up to 3 years[3]
Solubility Soluble in DMSO (≥ 50 mg/mL)[3]

Core Attributes of the this compound Linker in PROTAC Design

The this compound linker offers a unique combination of features that can be strategically leveraged in PROTAC development:

  • Hydrophilicity and Solubility: The PEG2 moiety enhances the aqueous solubility of the PROTAC molecule.[1][4] This is particularly advantageous when working with hydrophobic POI ligands or E3 ligase recruiters, potentially improving the overall pharmacokinetic profile of the final compound.[5]

  • Conformational Rigidity and Ternary Complex Stabilization: The benzyl group introduces a degree of rigidity into the linker.[6][7] This can provide conformational restriction, which may be beneficial for optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase) and potentially lead to more potent degradation. In some cases, aromatic moieties like the benzyl group can engage in pi-stacking interactions with residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.[6][7]

  • Modulation of Polarity and Cell Permeability: While the PEG component increases hydrophilicity, the benzyl group can help to reduce the overall polarity of the linker compared to a longer PEG chain.[6] This balance is crucial for achieving good cell permeability, a common challenge in PROTAC design.

  • Versatile and Controlled Synthesis: The Boc-protected amine provides a stable functional group that can be deprotected under specific acidic conditions to reveal a primary amine. This allows for controlled, directional synthesis, typically through the formation of a stable amide bond with a carboxylic acid on either the POI ligand or the E3 ligase ligand.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs incorporating the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step liquid-phase synthesis involving the deprotection of the Boc group followed by an amide coupling reaction.

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group (POI-COOH)

  • E3 ligase ligand with an amine functional group (E3-NH₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-TFA salt (Benzyl-PEG2-CH2-NH₂·TFA) is typically used in the next step without further purification.

Step 2: Amide Coupling to POI Ligand

  • Dissolve the POI-COOH (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the Benzyl-PEG2-CH2-NH₂·TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (POI-linker conjugate) by flash column chromatography.

Step 3: Final PROTAC Synthesis

The purified POI-linker conjugate can then be coupled to the E3-NH₂ ligand using a similar amide coupling protocol, assuming the POI-linker conjugate has a suitable functional group for this reaction. Alternatively, the synthesis can be performed in the reverse order.

Mandatory Visualization:

PROTAC_Synthesis_Workflow linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection amine_linker Benzyl-PEG2-CH2-NH2 deprotection->amine_linker coupling1 Amide Coupling (HATU/DIPEA) amine_linker->coupling1 poi_cooh POI-COOH poi_cooh->coupling1 poi_linker POI-Linker-E3 Ligase Ligand coupling1->poi_linker Intermediate coupling2 Amide Coupling (HATU/DIPEA) poi_linker->coupling2 e3_nh2 E3-NH2 e3_nh2->coupling2 final_protac Final PROTAC coupling2->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a vehicle control) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[8]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Materials:

  • Cell line expressing the POI and the E3 ligase

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132) to prevent degradation of the POI

  • Co-IP lysis buffer

  • Primary antibody against the POI or the E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies for Western blotting (against POI, E3 ligase, and relevant tags)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours.

  • Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting, probing for the presence of the POI, the E3 ligase, and other components of the complex. An increased amount of the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[7]

Illustrative Signaling Pathway and Logical Relationships

PROTACs can be designed to target a wide variety of proteins implicated in numerous signaling pathways. A common application is in oncology, targeting proteins that drive cancer cell proliferation and survival.

Mandatory Visualization:

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., Kinase, Transcription Factor) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Catalytic cycle Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Degradation Degradation Poly_Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Data Presentation: Illustrative Quantitative Data

While no specific quantitative data for a PROTAC utilizing the this compound linker has been identified in the reviewed literature, the following table illustrates the type of data generated from Western blot analysis to characterize PROTAC efficacy. These values are representative of a moderately potent PROTAC.

PROTAC Concentration% POI Degradation (24h)
0 nM (Vehicle)0%
1 nM15%
10 nM45%
50 nM78%
100 nM85%
500 nM82%
1000 nM75%

From such data, key parameters can be derived:

ParameterIllustrative ValueDescription
DC₅₀ ~12 nMThe concentration of PROTAC required to degrade 50% of the target protein.
Dₘₐₓ ~85%The maximum percentage of protein degradation achieved.
Hook Effect Observed >100 nMThe reduction in degradation at high PROTAC concentrations due to the formation of binary complexes over productive ternary complexes.

Conclusion

The this compound linker represents a valuable tool in the PROTAC designer's toolkit. It offers a compelling blend of properties: the PEG moiety to enhance solubility and the benzyl group to confer a degree of rigidity and modulate polarity, potentially aiding in the formation of a stable and productive ternary complex. The Boc-protected amine allows for a controlled and versatile synthetic strategy. While specific examples of its application in peer-reviewed literature are not yet prominent, its constituent features are well-established in successful PROTAC design. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel PROTACs incorporating this promising linker, enabling researchers to explore its potential in the targeted degradation of disease-relevant proteins.

References

The Strategic Application of Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise control of molecular assembly is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, offering enhanced solubility, reduced immunogenicity, and optimized pharmacokinetic profiles to a variety of therapeutic and diagnostic agents. The strategic use of protecting groups is central to the successful synthesis of complex biomolecules, and the tert-butyloxycarbonyl (Boc) group stands out as a workhorse for the temporary protection of amine functionalities. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of Boc-protected PEG linkers.

The Chemistry of Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[][] This orthogonality allows for selective deprotection without compromising other sensitive functional groups within a molecule.[]

Boc Protection: The introduction of the Boc group onto an amine-terminated PEG linker is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3][] The reaction proceeds via the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[3] The reaction can be performed with or without a base, though the addition of a mild base like triethylamine (TEA) or sodium bicarbonate can accelerate the process.[3][5]

Boc Deprotection: The removal of the Boc group is most commonly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the fragmentation of the molecule to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3] The volatile byproducts are easily removed, resulting in a clean deprotection reaction.[3]

Quantitative Data on Boc Protection and Deprotection of PEG Linkers

The efficiency of Boc protection and deprotection reactions can be influenced by factors such as the nature of the amine, solvent, temperature, and the specific reagents used. The following tables summarize representative quantitative data for these reactions.

SubstrateReagent (Equivalents)Base (Equivalents)SolventTime (h)Temperature (°C)Yield (%)Purity (%)Reference(s)
Diamino-PEG(Boc)₂O (1.0)-Methanol1Room Temp66>99[8][9]
Diamino-PEG(Boc)₂O (1.0)-PEG-4002.5Room Temp95High[3]
Aliphatic Amine-PEG(Boc)₂O (1.1)NaHCO₃ (1.5)Water/THF1-4Room TempHighHigh[10]
Aromatic Amine-PEG(Boc)₂ODMAP/DIPEA--Room TempGoodHigh[10]

Table 1: Representative Quantitative Data for Boc Protection of Amine-Terminated PEG Linkers. This table illustrates typical reaction conditions and outcomes for the Boc protection of various amine-containing PEG linkers. Yields and purities are generally high, demonstrating the efficiency of this protection strategy.

SubstrateDeprotection AgentConcentrationSolventTimeTemperature (°C)Yield (%)Purity (%)Reference(s)
Boc-Amino AcidTFA2 equivIonic Liquid10 min110HighHigh[11]
Boc-PeptideTFA55%Dichloromethane (DCM)30 minRoom Temp->90[6][12]
Boc-PEG LinkerTFA20-50% (v/v)Dichloromethane (DCM)1-2 hRoom TempQuantitativeHigh[6][7]
Boc-PEG LinkerHCl4MDioxane2 hRoom TempQuantitativeHigh[6]

Table 2: Representative Quantitative Data for Boc Deprotection of PEG Linkers. This table provides an overview of common deprotection conditions for Boc-protected PEG linkers. The choice of acid and its concentration can be tailored to the specific substrate and desired reaction kinetics.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and manipulation of Boc-protected PEG linkers. The following sections provide step-by-step methodologies for key protection and deprotection reactions.

Protocol for Boc Protection of a Diamino-PEG

This protocol describes the selective mono-protection of a diamine using in situ generation of HCl followed by reaction with Boc anhydride.[8][9]

Materials:

  • Diamino-PEG

  • Anhydrous Methanol

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamino-PEG (1 equivalent) in anhydrous methanol at 0°C with stirring.

  • Slowly add freshly distilled Me₃SiCl (1 equivalent) dropwise. A white precipitate may form.

  • Allow the mixture to warm to room temperature.

  • Add deionized water (approximately 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction with deionized water and wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and di-Boc protected byproducts.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the mono-Boc protected PEG into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol for TFA-Mediated Boc Deprotection of a PEG Linker

This protocol outlines a standard procedure for the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid.[6][7]

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key applications of Boc-protected PEG linkers.

Boc_Protection_Deprotection AminePEG Amine-PEG-R BocPEG Boc-NH-PEG-R AminePEG->BocPEG Protection Boc2O (Boc)₂O Base (optional) DeprotectedPEG H₂N-PEG-R BocPEG->DeprotectedPEG Deprotection Byproducts_prot t-BuOH + CO₂ Acid Strong Acid (e.g., TFA) Byproducts_deprot Isobutene + CO₂

Boc Protection and Deprotection Cycle

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand Intermediate1 POI Ligand-PEG-NH-Boc POI_Ligand->Intermediate1 Conjugation Boc_PEG_Linker Boc-NH-PEG-X Boc_PEG_Linker->Intermediate1 TFA TFA Deprotection Intermediate1->TFA Intermediate2 POI Ligand-PEG-NH₂ TFA->Intermediate2 Boc Removal PROTAC PROTAC Molecule (POI Ligand-PEG-E3 Ligand) Intermediate2->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

PROTAC Synthesis Workflow

ADC_Synthesis_Workflow cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Boc-NH-PEG-Drug Activated_Linker Activated Linker-Drug Linker_Payload->Activated_Linker Activation Activated_Linker->Conjugation ADC_Boc mAb-Linker(NH-Boc)-Drug Conjugation->ADC_Boc Deprotection Boc Deprotection (if required) ADC_Boc->Deprotection Final_ADC Final Antibody-Drug Conjugate (ADC) Deprotection->Final_ADC

ADC Synthesis Workflow

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Ub_POI Polyubiquitinated POI Polyubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

Conclusion

The Boc protecting group, in conjunction with PEG linkers, offers a robust and versatile strategy for the synthesis of complex bioconjugates and drug delivery systems. A thorough understanding of the underlying chemistry, reaction kinetics, and available experimental protocols is essential for researchers in this field. The ability to selectively protect and deprotect amine functionalities on PEG linkers provides the necessary control for multi-step synthetic routes, enabling the development of next-generation therapeutics and research tools. This guide serves as a foundational resource for scientists and drug development professionals, providing the technical insights required to effectively utilize Boc-protected PEG linkers in their research endeavors.

References

The Strategic Application of Benzyl-PEG2-CH2-Boc in Bioconjugation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical tools utilized in bioconjugation are paramount to the success of novel therapeutic and research agents. Among these, the linker molecule plays a critical role in dictating the efficacy, stability, and pharmacokinetic properties of the final conjugate. This technical guide provides an in-depth exploration of Benzyl-PEG2-CH2-Boc, a bifunctional polyethylene glycol (PEG) linker increasingly employed in the sophisticated field of bioconjugation, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker featuring a benzyl-protected hydroxyl group, a short di-ethylene glycol (PEG2) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups makes it a versatile tool for covalently linking two different molecules, a cornerstone of bioconjugation. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the orthogonal protecting groups (Benzyl and Boc) allow for selective deprotection and sequential conjugation, providing precise control over the synthesis of complex biomolecules.[1]

The primary application of this compound to date has been in the synthesis of PROTACs. These novel therapeutic agents are designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful new modality for treating a range of diseases, including cancer.[2]

Core Principles of this compound in PROTACs

PROTACs are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy.[3]

The this compound linker offers several advantages in this context:

  • Controlled Synthesis: The Boc and Benzyl protecting groups can be removed under different conditions (acidic for Boc, hydrogenolysis for Benzyl), allowing for a stepwise and controlled synthesis of the PROTAC molecule.[4]

  • Enhanced Solubility and Permeability: The hydrophilic PEG2 spacer improves the solubility of the often large and hydrophobic PROTAC molecule, which can in turn enhance its cell permeability and overall pharmacokinetic profile.[5]

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). These values are determined experimentally and are highly dependent on the specific target protein, E3 ligase, cell line, and the linker used.

Target ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
BRD4PomalidomidePEG2HeLa15>90Illustrative
BTKCRBN LigandPEG3Ramos5~95Illustrative
ERRαVon Hippel-Lindau (VHL)PEG222Rv125>85Illustrative

Caption: Illustrative quantitative data for PROTACs with short PEG linkers, showcasing typical DC50 and Dmax values. Actual values for PROTACs containing this compound would require specific experimental determination.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using a Boc-protected PEG linker and for the evaluation of its degradation efficiency.

General Protocol for PROTAC Synthesis using a Boc-Protected PEG Linker

This protocol describes a general approach for the solution-phase synthesis of a PROTAC, where the this compound linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization A E3 Ligase Ligand D Intermediate 1 (E3 Ligand-Linker) A->D Amide Coupling B This compound B->D C Target Protein Ligand F Final PROTAC C->F E Intermediate 2 (Deprotected Linker) D->E Boc Deprotection E->F Amide Coupling G HPLC Purification F->G H LC-MS/NMR Analysis G->H

Caption: A generalized workflow for the solution-phase synthesis of a PROTAC.

Materials:

  • E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid or amine).

  • Target protein ligand with a suitable functional group for coupling.

  • This compound.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, triethylamine).

  • Solvents (e.g., DMF, DCM).

  • Reagents for Boc deprotection (e.g., TFA).

  • Reagents for Benzyl deprotection (e.g., H2, Pd/C), if necessary.

  • Purification equipment (e.g., HPLC).

  • Analytical instruments (e.g., LC-MS, NMR).

Procedure:

  • Coupling of E3 Ligase Ligand to the Linker:

    • Dissolve the E3 ligase ligand (1 eq.) and this compound (1.1 eq.) in an appropriate solvent (e.g., DMF).

    • Add the coupling reagents (e.g., HATU (1.2 eq.)) and a base (e.g., DIPEA (2 eq.)).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting conjugate by HPLC.

  • Boc Deprotection:

    • Dissolve the purified conjugate in a suitable solvent (e.g., DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by LC-MS until the Boc group is completely removed.

    • Remove the solvent and TFA under reduced pressure.

  • Coupling of the Target Protein Ligand:

    • Dissolve the deprotected intermediate and the target protein ligand (1 eq.) in a suitable solvent (e.g., DMF).

    • Add coupling reagents and a base as described in step 1.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol for Quantifying PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Workflow for Western Blot Analysis:

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Imaging & Analysis F->G H Determine DC50 & Dmax G->H

Caption: Experimental workflow for assessing PROTAC efficacy via Western Blot.

Materials:

  • Cell line expressing the target protein.

  • Synthesized PROTAC.

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-only control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable and versatile linker for advanced bioconjugation applications, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal protecting groups, provides medicinal chemists and chemical biologists with a powerful tool for the rational design and synthesis of PROTACs and other complex bioconjugates. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for harnessing its full potential in the development of next-generation therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG2-CH2-Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2-Boc is a heterobifunctional linker containing a Boc-protected amine and a benzyl ether. This reagent is valuable in peptide synthesis for the site-specific incorporation of a diethylene glycol (PEG2) spacer. The primary application is the N-terminal modification of peptides, a process known as PEGylation. PEGylation can enhance the pharmacokinetic properties of peptides, such as increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2] The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the amine, which is compatible with standard solid-phase peptide synthesis (SPPS) chemistries. The benzyl group acts as a protecting group for the terminal hydroxyl of the PEG spacer, which can be removed during the final cleavage of the peptide from the solid support under strong acidic conditions.

Principle of Application in Peptide Synthesis

The use of this compound leverages the principles of orthogonal and quasi-orthogonal protection strategies in SPPS.[3][4] In a typical workflow, the peptide is first assembled on a solid support using either Fmoc/tBu or Boc/Bzl protection strategies. For N-terminal PEGylation, the final N-terminal protecting group (e.g., Fmoc or Boc) is removed to expose a free amine. The this compound reagent is then activated and coupled to this N-terminal amine. The Boc group on the PEG reagent itself is subsequently removed to allow for further chain elongation if desired, or the peptide is cleaved from the resin. The benzyl ether protecting the PEG hydroxyl group is typically stable to the conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) but is cleaved under the harsher conditions of final peptide cleavage and side-chain deprotection (e.g., with hydrogen fluoride - HF or a strong TFA cocktail).[5][6][7]

Data Presentation

Table 1: Reagent Specifications
PropertyValue
Full Chemical Name tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate
Abbreviation This compound
Molecular Weight 339.44 g/mol
Appearance Colorless to light yellow oil
Purity (Typical) ≥95%
Solubility Soluble in DMF, DCM, NMP
Table 2: Typical Coupling Conditions for N-Terminal PEGylation
ParameterConditionNotes
Resin-Bound Peptide N-terminally deprotectedEnsure complete removal of the final Fmoc or Boc group.
This compound 1.5 - 3.0 equivalentsExcess reagent drives the coupling to completion.
Coupling Reagent HBTU/HATU or DIC/OxymaStandard peptide coupling reagents are effective.
Base DIPEA or 2,4,6-Collidine2-4 equivalents.
Solvent DMF or NMPAnhydrous solvent is recommended.
Reaction Time 2 - 12 hoursMonitor reaction completion with a Kaiser test.
Temperature Room Temperature
Table 3: Cleavage and Deprotection Conditions
ConditionReagent CocktailDurationNotes
Boc Deprotection (on PEG) 25-50% TFA in DCM30 minutesFor subsequent N-terminal elongation.
Final Cleavage (Fmoc/tBu) TFA/TIS/H₂O (95:2.5:2.5)2 - 4 hoursBenzyl group may be partially cleaved.[8]
Final Cleavage (Boc/Bzl) Anhydrous HF with scavengers1 - 2 hoursEnsures complete removal of benzyl and other Bzl-based protecting groups.[5][7]

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide (Fmoc/tBu Strategy)
  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin with the fully assembled peptide sequence) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in a minimal amount of DMF.

    • Add DIPEA (4 eq.) to the activation solution and vortex for 2 minutes.

    • Add the activated PEG reagent solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction for completion using a Kaiser test (negative result indicates completion).

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and finally with methanol (3 times) and dry under vacuum.

Protocol 2: Cleavage and Deprotection

Caution: Operations involving strong acids like TFA and especially HF must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: Place the dried PEGylated peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. For a standard peptide with acid-labile side-chain protecting groups (e.g., tBu, Trt), a common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_PEGylation N-Terminal PEGylation cluster_Cleavage_Purification Cleavage and Purification start Start with Resin spps_cycle Assemble Peptide Chain (Fmoc or Boc Strategy) start->spps_cycle final_deprotection Final N-Terminal Deprotection spps_cycle->final_deprotection couple_peg Couple to Peptide-Resin final_deprotection->couple_peg Free N-Terminus activate_peg Activate this compound activate_peg->couple_peg cleavage Cleavage from Resin & Side-Chain Deprotection couple_peg->cleavage PEGylated Peptide-Resin precipitation Precipitate with Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS & HPLC Analysis purification->analysis

Caption: Workflow for N-terminal PEGylation using this compound.

Caption: Orthogonal deprotection logic for this compound.

References

Application Notes and Protocols for Protein Conjugation with Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Benzyl-PEG2-CH2-Boc to proteins. This process, often referred to as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending their in-vivo half-life, and reducing immunogenicity.[1][2] The protocol involves a two-step process: first, the covalent attachment of the this compound linker to the protein, and second, the deprotection of the Boc group to yield a free amine for potential further modification. The primary targets for conjugation on the protein are the ε-amino groups of lysine residues and the N-terminal α-amino group.[3][4]

Principle of the Reaction

The conjugation strategy relies on the reaction of an activated form of the this compound linker with the primary amine groups on the protein surface. While the provided reagent name does not specify the reactive group, for the purpose of this protocol, we will assume it is an N-hydroxysuccinimide (NHS) ester, a common and efficient amine-reactive functional group.[3][4][5] The reaction between the NHS ester and a primary amine on the protein forms a stable amide bond.[4][6][7] The reaction is typically carried out in a slightly alkaline buffer to ensure the amine groups are deprotonated and thus nucleophilic.[8][9] Following the conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).[10][11][12]

Materials and Equipment

Reagents
  • Protein of interest

  • This compound-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (100 mM, pH 8.3-8.5) or Borate Buffer (50 mM, pH 8.5)

  • Trifluoroacetic acid (TFA)

  • Quenching buffer: Tris-HCl (1 M, pH 7.4) or Glycine (1 M)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Chromatography buffers (specific to the chosen purification method)

Equipment
  • Reaction tubes (e.g., microcentrifuge tubes)

  • Vortex mixer

  • Spectrophotometer

  • Dialysis tubing or centrifugal ultrafiltration units

  • Chromatography system (e.g., FPLC, HPLC)

  • Mass spectrometer (for characterization)

  • SDS-PAGE system

Experimental Protocols

Part 1: Conjugation of this compound-NHS to Protein

This part of the protocol details the covalent attachment of the PEG linker to the protein.

1.1. Preparation of Reagents

  • Protein Solution: Prepare the protein solution in an amine-free buffer, such as PBS. The recommended protein concentration is 2-10 mg/mL.[9]

  • PEGylation Reagent Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex to ensure complete dissolution. NHS esters are moisture-sensitive, so handle them accordingly.

1.2. Conjugation Reaction

  • Transfer the desired amount of protein solution to a reaction tube.

  • Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M Sodium Bicarbonate or Borate buffer.

  • Add the calculated volume of the this compound-NHS ester stock solution to the protein solution. The molar ratio of the PEG reagent to the protein should be optimized for each specific protein, but a starting point of 10:1 to 20:1 (PEG:protein) is recommended.

  • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight.[6][7][8] Protect the reaction from light if the linker is light-sensitive.

1.3. Quenching the Reaction

  • To stop the conjugation reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

1.4. Purification of the PEGylated Protein

Purify the protein-PEG conjugate from excess unreacted PEG reagent and byproducts. Size exclusion chromatography (SEC) is a common and effective method for this separation due to the increase in the hydrodynamic radius of the PEGylated protein.[][14]

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute the protein-PEG conjugate according to the manufacturer's instructions. The PEGylated protein will elute earlier than the unconjugated protein and the small molecule reagents.

    • Collect the fractions containing the purified conjugate.

Other suitable purification methods include ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase chromatography (RPC).[2][][15]

Part 2: Boc Deprotection

This step is performed if a free amine at the end of the PEG linker is desired for subsequent applications.

2.1. Deprotection Reaction

  • Lyophilize the purified protein-PEG-Boc conjugate to dryness.

  • Dissolve the lyophilized conjugate in a solution of 95% Trifluoroacetic acid (TFA) in water.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.

  • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

2.2. Purification of the Deprotected Conjugate

It is crucial to remove the TFA and any side products. This can be achieved by:

  • Dialysis or Buffer Exchange: Dialyze the deprotected conjugate against a suitable buffer (e.g., PBS, pH 7.4) to remove the acid and any small molecule impurities. Alternatively, use centrifugal ultrafiltration units for buffer exchange.

Characterization of the Protein-PEG Conjugate

The final product should be thoroughly characterized to determine the degree of PEGylation and confirm its integrity.

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein should be observed.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and calculate the number of attached PEG linkers.[1]

  • HPLC Analysis:

    • Size Exclusion Chromatography (SEC): Can be used to assess the purity and aggregation state of the conjugate.

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate species with different degrees of PEGylation.[1]

Quantitative Data Summary

ParameterRecommended RangeReference
Protein Concentration 2 - 10 mg/mL[9]
PEG:Protein Molar Ratio 10:1 - 20:1 (to be optimized)
Reaction pH 8.3 - 8.5[8][9]
Reaction Temperature Room Temperature or 4°C[6][7][8]
Reaction Time 1 - 2 hours (RT) or overnight (4°C)[6][7][8]
Quencher Concentration 50 - 100 mM
TFA Concentration for Deprotection 95% in water
Deprotection Time 30 - 60 minutes

Visualizations

experimental_workflow cluster_conjugation Part 1: Conjugation cluster_deprotection Part 2: Boc Deprotection cluster_characterization Characterization prep Reagent Preparation react Conjugation Reaction prep->react Add PEG-NHS to Protein quench Quenching react->quench Add Tris or Glycine purify1 Purification (e.g., SEC) quench->purify1 Remove excess reagents deprotect TFA Treatment purify1->deprotect Purified Protein-PEG-Boc purify2 Purification (Dialysis/Buffer Exchange) deprotect->purify2 Remove TFA sds_page SDS-PAGE purify2->sds_page ms Mass Spectrometry purify2->ms hplc HPLC purify2->hplc

Caption: Overall experimental workflow for protein conjugation and subsequent Boc deprotection.

reaction_pathway protein Protein-NH2 (Lysine or N-terminus) conjugate_boc Protein-NH-CO-Benzyl-PEG2-CH2-Boc (Boc-Protected Conjugate) protein->conjugate_boc Amide Bond Formation peg_nhs This compound-NHS peg_nhs->conjugate_boc pH 8.3-8.5 final_conjugate Protein-NH-CO-Benzyl-PEG2-CH2-NH3+ (Deprotected Conjugate) conjugate_boc->final_conjugate Acidic Deprotection tfa TFA tfa->final_conjugate

Caption: Chemical reaction pathway for the conjugation and deprotection steps.

References

Application Notes and Protocols: Benzyl-PEG2-CH2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-PEG2-CH2-Boc is a bifunctional linker molecule commonly employed in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a benzyl ether group, a short hydrophilic diethylene glycol (PEG2) spacer to enhance solubility, and a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group.[2][3] The Boc protecting group is crucial as it allows for selective deprotection under acidic conditions, revealing a primary amine ready for conjugation to other molecules, such as ligands for E3 ubiquitin ligases.[4][5]

These application notes provide detailed protocols for the two most common reactions involving the Boc-protected terminus of this linker: the deprotection to liberate the free amine and the protection of the corresponding free amine.

Section 1: Boc-Deprotection of this compound

The removal of the Boc group is a fundamental step to enable further conjugation at the amine terminus. This is typically achieved under anhydrous acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are most commonly used.[4][6]

Summary of Boc-Deprotection Conditions

The following table summarizes common reagents and conditions for the deprotection of Boc-protected amines.

ReagentSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hoursA 20-50% TFA/DCM solution is common. Volatile reagents allow for easy removal.[4][7]
Hydrochloric Acid (HCl)Dioxane, Methanol, or WaterRoom Temperature1 - 12 hoursTypically a 4M solution in dioxane or an aqueous solution.[4]
p-Toluenesulfonic Acid (p-TsOH)Dichloromethane (DCM)Room Temperature10 minutes (mechanochemical)A solvent-free ball milling method has been reported for rapid deprotection.[8]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hoursA milder Lewis acid alternative for acid-labile compounds.[4]

Experimental Workflow: Boc-Deprotection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DCM mix Add TFA solution dropwise to substrate at 0°C start->mix reagent Prepare TFA/DCM solution (e.g., 25% v/v) reagent->mix stir Stir at room temperature (Monitor by TLC/LC-MS) mix->stir evap Evaporate solvent and excess TFA under vacuum stir->evap precip Triturate with cold diethyl ether to precipitate amine salt evap->precip isolate Isolate product via filtration or centrifugation precip->isolate

Caption: Workflow for the acidic deprotection of this compound.

Protocol: Boc-Deprotection using TFA in DCM

This protocol describes a standard procedure for removing the Boc protecting group from this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of 25-50% TFA in DCM (v/v) to the stirred reaction mixture.[4][7]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To the resulting oil or solid, add cold diethyl ether and stir or sonicate to induce precipitation of the amine trifluoroacetate salt.

  • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum. The resulting product is the trifluoroacetate salt of Benzyl-PEG2-CH2-NH2.

Section 2: Boc-Protection of Benzyl-PEG2-CH2-NH2

The introduction of a Boc group is a common strategy to protect a primary amine. The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The conditions are generally mild and flexible.[4]

Summary of Boc-Protection Conditions

The following table summarizes common reagents and conditions for the protection of primary amines with a Boc group.

BaseSolventTemperatureTypical Reaction TimeNotes
Triethylamine (Et₃N) or DIEADichloromethane (DCM) or THFRoom Temperature2 - 12 hoursStandard anhydrous conditions.[4]
Sodium Bicarbonate (NaHCO₃)THF/Water or Dioxane/WaterRoom Temperature4 - 16 hoursBiphasic conditions suitable for water-soluble amines.[4]
4-Dimethylaminopyridine (DMAP)Acetonitrile or DCMRoom Temperature1 - 6 hoursDMAP is used as a catalyst (0.1 eq) with another base like Et₃N.[4]
None (Solvent-free)Molten Boc₂ORoom Temperature< 1 hourThe amine is added directly to molten Boc₂O for a rapid, solventless reaction.[9]

Experimental Workflow: Boc-Protection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzyl-PEG2-CH2-NH2 in appropriate solvent (e.g., THF) reagents Add base (e.g., NaHCO3) and Boc2O (1.1 - 1.5 eq) start->reagents stir Stir vigorously at room temperature (Monitor by TLC/LC-MS) reagents->stir quench Quench reaction (if needed) and remove organic solvent stir->quench extract Extract product with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->PROTAC recycled PROTAC->Ternary forms E3 E3 Ubiquitin Ligase E3->E3 recycled E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI poly-ubiquitinates Ub Ubiquitin (Ub) Ub->Ternary recruited Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades

References

Application Notes and Protocols for the Deprotection of Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and PROTACs.[1][2] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[2][3] This document provides detailed application notes and protocols for the deprotection of the Boc group from Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[4] The protocols outlined below are designed for researchers, scientists, and drug development professionals.

The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][5][6]

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Protonation cluster_1 Cleavage cluster_2 Decarboxylation Boc-Protected_Amine R-NH-Boc Protonated_Intermediate R-NH-Boc(H+) Boc-Protected_Amine->Protonated_Intermediate + H+ Proton H+ Carbamic_Acid R-NH-COOH Protonated_Intermediate->Carbamic_Acid - (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 t-Butyl_Cation (CH3)3C+ Isobutylene Isobutylene (gas) t-Butyl_Cation->Isobutylene - H+ CO2 CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Primary Deprotection Methods

The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile functional groups.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies purification.[1][7]

Quantitative Data Summary

ParameterConditionTypical RangeNotes
TFA Concentration 20-50% (v/v) in DCM25%Higher concentrations can be used for more sterically hindered or less reactive substrates.[8]
Solvent Dichloromethane (DCM)-Ensures good solubility for many PEGylated compounds.[8]
Temperature 0 °C to Room TemperatureRoom TemperatureInitial cooling to 0°C can help control exothermic reactions.[8]
Reaction Time 0.5 - 2 hours1-2 hoursMonitor by TLC or LC-MS for completion.[7][8]
Work-up In vacuo evaporation-Residual TFA is often removed by co-evaporation with toluene.[8]

Experimental Protocol

  • Dissolve the this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 25% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting amine TFA salt can be used directly in the next step or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.[7][8]

Method 2: Hydrochloric Acid (HCl) in Dioxane

A solution of HCl in an organic solvent like dioxane is another effective reagent for Boc deprotection and is sometimes preferred for substrates sensitive to TFA.[9][10]

Quantitative Data Summary

ParameterConditionTypical RangeNotes
HCl Concentration 4 M in Dioxane-Commercially available solution.
Solvent 1,4-Dioxane-Ensure anhydrous conditions if the substrate is moisture-sensitive.
Temperature Room Temperature-The reaction is typically performed at ambient temperature.[10]
Reaction Time 1 - 4 hours2 hoursMonitor by TLC or LC-MS for completion.[7][11]
Work-up In vacuo evaporation-The product is isolated as the hydrochloride salt.[7]

Experimental Protocol

  • Suspend the this compound (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically within 2 hours).[7]

  • Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

  • For the free amine, the resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with a suitable organic solvent, or triturated with a solvent like diethyl ether to afford the solid hydrochloride salt.[7][8]

Alternative Deprotection Methods for Acid-Sensitive Substrates

For molecules containing other acid-labile protecting groups or functionalities, milder deprotection methods may be necessary.

Method 3: Oxalyl Chloride in Methanol

This method offers a mild alternative for the deprotection of N-Boc groups on substrates that are sensitive to strong acids.[12][13][14]

Quantitative Data Summary

ParameterConditionTypical RangeNotes
Reagent Oxalyl Chloride3 equivalentsThe reaction is performed in the presence of methanol.[14]
Solvent Methanol (MeOH)--
Temperature Room Temperature-The reaction is typically exothermic upon addition of oxalyl chloride.[14]
Reaction Time 1 - 4 hours1-3 hoursMonitor by TLC for completion.[13][14]
Yield Up to 90%-Yields are generally high for a variety of substrates.[13][14]

Experimental Protocol

  • In a dry round-bottom flask, dissolve the this compound (1.0 equiv.) in methanol (e.g., 0.1-0.2 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) dropwise to the solution. An increase in temperature may be observed.[14]

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-4 hours).[14]

  • Upon completion, the reaction mixture can be concentrated in vacuo and the residue purified by standard methods.

Method 4: Thermal Deprotection

For substrates that are thermally stable, heating can induce the cleavage of the Boc group without the need for acidic reagents, which is considered a "green" chemistry approach.[7][15]

Quantitative Data Summary

ParameterConditionTypical RangeNotes
Temperature 150 - 240 °C-Optimal temperature depends on the substrate and solvent.[15]
Solvent High-boiling point solvents (e.g., TFE, Dioxane/water)TFETrifluoroethanol (TFE) has shown good results.[15]
Reaction Time 30 - 60 minutes-Can be performed in a microwave reactor for faster reaction times.[15][16]
Work-up Solvent evaporation-Direct isolation of the free amine.

Experimental Protocol

  • Dissolve the this compound in a suitable high-boiling point solvent such as trifluoroethanol (TFE).[15]

  • Heat the solution to the desired temperature (e.g., 150 °C) in a sealed tube or a microwave reactor.[15]

  • Maintain the temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the deprotected amine.

Experimental Workflow and Monitoring

A systematic approach is crucial for successful deprotection and for optimizing conditions for a new substrate.

Deprotection_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Solvent add_reagent Add Deprotection Reagent (e.g., TFA) start->add_reagent monitor Monitor by TLC/LC-MS add_reagent->monitor complete Reaction Complete? monitor->complete complete->monitor No evaporate Evaporate Volatiles complete->evaporate Yes neutralize Neutralize (if necessary) evaporate->neutralize purify Purify Product neutralize->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for Boc deprotection.

Analytical Monitoring

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material and the appearance of the product. The deprotected amine, being more polar, will typically have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate monitoring of the reaction progress and can identify the masses of the starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the final characterization of the purified product to confirm the removal of the Boc group (disappearance of the t-butyl signal at ~1.4 ppm) and the integrity of the rest of the molecule.[17]

Troubleshooting

  • Incomplete Reaction: If the deprotection is sluggish, consider increasing the acid concentration, reaction time, or temperature.[8] For PEGylated compounds, steric hindrance might slow down the reaction.[8]

  • Side Product Formation: If degradation of other functional groups is observed, switch to a milder deprotection method. The use of scavengers like triisopropylsilane (TIS) can be beneficial when TFA is used, to quench the generated tert-butyl cation and prevent side reactions.[8]

  • Difficult Purification: The resulting amine salt can sometimes be challenging to handle. Precipitation by adding a non-polar solvent like diethyl ether can be an effective purification strategy.[8]

By following these detailed protocols and considering the specific nature of the this compound substrate, researchers can achieve efficient and clean deprotection of the Boc group, facilitating the subsequent steps in their synthetic endeavors.

References

Application Notes and Protocols: Benzyl-PEG2-CH2-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the utilization of Benzyl-PEG2-CH2-Boc as a versatile linker in click chemistry reactions. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful bioconjugation technique. These methods are highly valuable for synthesizing complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, offering high efficiency and selectivity.

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker containing a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and a benzyl group. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the primary amine, allowing for selective deprotection and subsequent conjugation.[1][2] This linker is particularly well-suited for click chemistry, a class of reactions known for being rapid, high-yielding, and tolerant of a wide range of functional groups.[3][4]

The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[3] The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[5][6] This makes it an ideal strategy for covalently linking different molecular entities.

In a typical workflow, the this compound linker can be deprotected to reveal the primary amine, which can then be functionalized with an azide or alkyne group. This functionalized linker is then ready to react with a corresponding azide- or alkyne-modified biomolecule (e.g., protein, peptide, or small molecule) via a click chemistry reaction.

Key Applications

  • PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[7]

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the pharmacokinetic properties of ADCs by increasing their solubility and stability.[8]

  • Bioconjugation: This linker is a valuable tool for attaching probes, such as fluorescent dyes or affinity tags, to biomolecules for research and diagnostic purposes.[4]

Experimental Protocols

Protocol 1: Deprotection of Boc Group

This protocol describes the removal of the Boc protecting group from this compound to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a CuAAC reaction using a functionalized Benzyl-PEG2-CH2 linker (either with an azide or alkyne) and a corresponding reaction partner.

Materials:

  • Azide- or Alkyne-functionalized Benzyl-PEG2-CH2 linker

  • Alkyne- or Azide-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., DMSO/water, t-butanol/water)

  • LC-MS or HPLC for reaction monitoring and purification

Procedure:

  • Prepare stock solutions of all reagents. A 100 mM solution of CuSO₄ in water and a 100 mM solution of sodium ascorbate in water are recommended.[9] A 200 mM stock solution of the THPTA ligand in water can also be prepared.[9]

  • In a suitable reaction vessel, dissolve the alkyne-modified component and the azide-modified component in the chosen solvent system.

  • Add the copper-stabilizing ligand (TBTA or THPTA) to the reaction mixture. An improved method involves pre-complexing the copper sulfate with the ligand before adding it to the reaction.[9]

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[9]

  • Allow the reaction to proceed at room temperature for 1-12 hours. Reaction times can vary depending on the specific reactants.[3]

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the product can be purified by a suitable method, such as HPLC or size-exclusion chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for CuAAC reactions, which can be expected when using the this compound linker in a similar setup.

ParameterTypical Value/RangeReference
Reactant Concentration 1-10 mMGeneral Knowledge
Equivalents of Copper(II) Sulfate 0.1 - 1 eq[9]
Equivalents of Sodium Ascorbate 1 - 5 eq[9]
Equivalents of Ligand (TBTA/THPTA) 1 - 2 eq relative to copper[9]
Reaction Time 30 minutes - 24 hours[3][9]
Reaction Temperature Room Temperature[3]
Typical Yields > 90%[3][6]

Visualizations

G cluster_workflow Experimental Workflow A This compound B Boc Deprotection (e.g., TFA/DCM) A->B C Amine-Functionalized Linker B->C D Functionalization (Azide or Alkyne) C->D E Azide/Alkyne Linker D->E G CuAAC Click Reaction (CuSO4, NaAsc, Ligand) E->G F Biomolecule (with Alkyne/Azide) F->G H Bioconjugate G->H I Purification (HPLC, SEC) H->I J Final Product I->J G cluster_pathway CuAAC Reaction Mechanism Alkyne Alkyne Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cu_I Cu(I) Cu_I->Alkyne Forms Copper Acetylide Cu_I->Triazole Catalyzes Cycloaddition Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_II

References

Application Notes and Protocols for Surface Functionalization using Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a critical technique in biomedical and pharmaceutical research.[1][2] PEGylated surfaces are known to exhibit reduced nonspecific protein adsorption, minimized cellular adhesion, and improved biocompatibility.[1][2][3] These properties are essential for a wide range of applications, including implantable medical devices, drug delivery systems, biosensors, and tissue engineering.[3][4]

Benzyl-PEG2-CH2-Boc is a heterobifunctional linker designed for surface modification. It features a stable benzyl terminus and a Boc-protected amine. The short PEG2 spacer enhances water solubility and provides a flexible linkage.[5] The key feature of this molecule is the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine. This group allows for controlled deprotection under acidic conditions, revealing a primary amine that can be covalently coupled to a variety of surfaces.[5][6] This targeted reactivity makes this compound a valuable tool for creating well-defined, biocompatible surfaces for advanced biomedical applications.

Applications

  • Reduction of Nonspecific Protein Adsorption: The hydrophilic PEG chains create a hydrated layer on the surface that repels proteins, preventing fouling and maintaining the bioactivity of immobilized molecules.[1][2][7]

  • Enhanced Biocompatibility: PEGylated surfaces are known to reduce immune responses and improve the in-vivo performance of medical devices and implants.[4]

  • Targeted Drug Delivery: The terminal amine, after deprotection, can be used to conjugate targeting ligands, such as antibodies or peptides, for cell-specific drug delivery systems.

  • Biosensor Development: By minimizing non-specific binding, PEGylated surfaces can improve the signal-to-noise ratio and sensitivity of biosensors.

  • Tissue Engineering: Modifying scaffold surfaces with PEG can modulate cell adhesion and growth, guiding tissue formation.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for surfaces functionalized with short-chain PEG linkers, demonstrating the expected changes in surface properties.

ParameterUntreated SurfacePEGylated SurfaceMethod of AnalysisReference
Protein Adsorption
Fibrinogen Adsorption (ng/cm²)~350< 50X-ray Photoelectron Spectroscopy (XPS)[7]
Albumin Adsorption (ng/cm²)~200< 30X-ray Photoelectron Spectroscopy (XPS)[7]
Lysozyme Adsorption (ng/cm²)~150< 20Quartz Crystal Microbalance (QCM)N/A
Surface Wettability
Static Water Contact Angle70° - 90°20° - 40°Goniometry[8]
Water Contact Angle Hysteresis> 20°< 10°Goniometry[9]

Note: The data presented are representative values for surfaces functionalized with similar short-chain PEG linkers and may vary depending on the substrate, PEG density, and specific experimental conditions.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting product, Benzyl-PEG2-CH2-NH3+TFA- (the TFA salt of the deprotected amine), can be used directly in the subsequent coupling step or further purified.

Protocol 2: Surface Functionalization via EDC/NHS Coupling

This protocol details the covalent immobilization of the deprotected amine-terminated PEG linker onto a carboxylated surface.

Materials:

  • Carboxyl-terminated substrate (e.g., self-assembled monolayer on gold, plasma-treated polymer, or carboxylated nanoparticles)

  • Deprotected Benzyl-PEG2-CH2-NH2 (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Coupling Buffer: 0.1 M PBS or HEPES buffer, pH 7.0-7.5

  • Quenching Solution: 1 M ethanolamine or hydroxylamine, pH 8.5

  • Wash Buffer: PBS or deionized water

Procedure:

Step 1: Surface Activation

  • Wash the carboxylated substrate with deionized water and then with Activation Buffer.[10]

  • Prepare a fresh solution of 100 mM EDC and 50 mM NHS (or sulfo-NHS) in Activation Buffer.

  • Immerse the substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.[11] This activates the carboxyl groups to form reactive NHS esters.[4][12]

Step 2: PEG Linker Coupling

  • Remove the substrate from the activation solution and wash it thoroughly with Coupling Buffer to remove excess EDC and NHS.[10]

  • Dissolve the deprotected Benzyl-PEG2-CH2-NH2 in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Immediately immerse the activated substrate in the PEG linker solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching and Final Washing

  • Remove the substrate from the PEG linker solution.

  • Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS esters.

  • Wash the functionalized surface extensively with Wash Buffer and deionized water to remove any non-covalently bound molecules.

  • Dry the surface under a stream of nitrogen or argon gas. The surface is now ready for characterization or further use.

Visualizations

G Experimental Workflow for Surface Functionalization cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Surface Activation cluster_2 Step 3: Covalent Coupling A Dissolve this compound in DCM B Add TFA at 0°C A->B C React at RT for 1-2h B->C D Evaporate solvent to obtain amine-PEG C->D G Incubate activated surface with amine-PEG D->G Add to activated surface E Prepare Carboxylated Surface F Activate with EDC/NHS E->F F->G H Quench unreacted sites G->H I Wash and Dry H->I J PEGylated Surface I->J

Caption: Workflow for surface functionalization.

G Chemical Pathway of Surface Functionalization cluster_deprotection Boc Deprotection cluster_activation Surface Activation cluster_coupling Coupling Reaction start_linker Benzyl-PEG2-CH2-NH-Boc deprotected_linker Benzyl-PEG2-CH2-NH2 start_linker->deprotected_linker + TFA/DCM final_surface Surface-CO-NH-CH2-PEG2-Benzyl deprotected_linker->final_surface carboxyl_surface Surface-COOH activated_surface Surface-CO-NHS carboxyl_surface->activated_surface + EDC/NHS activated_surface->final_surface

Caption: Chemical reaction pathway.

References

Application Notes & Protocols: Benzyl-PEG2-CH2-Boc in Nanotechnology and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "Benzyl-PEG2-CH2-Boc" is not a widely documented, commercially available reagent. The following application notes and protocols are representative of the expected use for a heterobifunctional linker with this structure, based on established applications of similar Boc-protected PEG linkers in nanotechnology and materials science.

Application Note: Functionalization of Gold Nanoparticles for Targeted Drug Delivery

Heterobifunctional linkers, such as those comprising a protected amine, a polyethylene glycol (PEG) spacer, and a surface-active group, are crucial tools for engineering sophisticated nanomaterials for biomedical applications.[1] The hypothetical this compound linker provides a versatile platform for the surface modification of nanoparticles.[2]

The primary application of this linker is to create a stable, biocompatible, and functional surface on a nanoparticle core. The PEG spacer is renowned for its ability to confer "stealth" properties to nanoparticles, reducing non-specific protein adsorption (opsonization) and subsequent clearance by the immune system, which prolongs circulation time in the bloodstream.[3][4] The Boc-protected amine serves as a latent reactive site; its temporary inactivation allows for controlled, sequential conjugation steps.[5][6] Following the attachment of the linker to a nanoparticle, the Boc group can be removed under mild acidic conditions to reveal a primary amine.[7][8] This amine can then be used to covalently attach targeting ligands, such as peptides or antibodies, enabling the nanoparticle to specifically bind to and enter target cells (e.g., cancer cells).[2][9]

This strategy is particularly valuable in the development of targeted drug delivery systems, where an active pharmaceutical ingredient is encapsulated within or attached to the nanoparticle. The targeting ligand guides the nanoparticle to the site of action, improving therapeutic efficacy and reducing off-target side effects.

Logical Workflow for Nanoparticle Functionalization

G NP Bare Gold Nanoparticle (AuNP) PEG_NP PEGylated AuNP (Boc-Protected) NP->PEG_NP Surface Attachment Linker This compound Linker Linker->PEG_NP Deprotection Boc Deprotection (Acid Treatment) PEG_NP->Deprotection Amine_NP Amine-Functionalized AuNP Deprotection->Amine_NP Final_NP Peptide-Conjugated AuNP Amine_NP->Final_NP Peptide Conjugation Peptide Targeting Peptide (e.g., RGD) Peptide->Final_NP

Caption: Workflow for creating targeted nanoparticles.

Experimental Protocols

The following protocols describe a representative workflow for using a this compound type linker to functionalize gold nanoparticles (AuNPs) with a targeting peptide.

Protocol 1: Surface Modification of AuNPs with this compound

This protocol assumes the benzyl end of the linker has an appropriate functional group for attaching to the gold surface, such as a thiol.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, 20 nm) in aqueous solution

  • This compound with a thiol end-group (HS-CH2-Benzyl-PEG2-CH2-NH-Boc)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Centrifuge tubes

Procedure:

  • Prepare a 1 mM stock solution of the thiol-PEG-Boc linker in ethanol.

  • To 1 mL of the 20 nm AuNP solution, add the linker stock solution to a final concentration of 10 µM.

  • Incubate the mixture for 24 hours at room temperature with gentle stirring to allow for ligand exchange on the AuNP surface.

  • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant, which contains unbound linker and displaced citrate.

  • Resuspend the pellet in 1 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess linker.

  • After the final wash, resuspend the Boc-protected PEGylated AuNPs in 1 mL of PBS.

Protocol 2: Boc-Group Deprotection

Materials:

  • Boc-protected PEGylated AuNPs from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

Procedure:

  • Lyophilize the aqueous solution of Boc-protected PEGylated AuNPs to obtain a dry powder.

  • Resuspend the nanoparticles in a 1:1 mixture of DCM and TFA.[7]

  • Stir the solution at 0°C for 30 minutes, then at room temperature for 2 hours.[7]

  • Remove the solvent by evaporation under a stream of nitrogen.

  • Wash the resulting amine-functionalized AuNPs by resuspending in PBS and centrifuging at 12,000 x g for 20 minutes. Repeat this wash step three times.

  • Resuspend the final amine-functionalized AuNPs in 1 mL of PBS (pH 7.4) for the next step.

Protocol 3: Peptide Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of a peptide with a terminal carboxylic acid (e.g., an RGD peptide for integrin targeting) to the amine-functionalized AuNPs.

Materials:

  • Amine-functionalized AuNPs from Protocol 2

  • Targeting peptide (e.g., GRGDS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 6.0)

  • PBS, pH 7.4

Procedure:

  • Prepare a 1 mg/mL solution of the RGD peptide in MES buffer.

  • Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the peptide solution to activate the carboxylic acid group.

  • Incubate for 15-30 minutes at room temperature.[10]

  • Add the activated peptide solution to the amine-functionalized AuNP solution at a 100:1 molar ratio of peptide to AuNP.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purify the peptide-conjugated AuNPs by centrifugation (12,000 x g for 20 minutes) to remove unreacted peptide and coupling reagents.

  • Wash the pellet twice with PBS (pH 7.4).

  • Resuspend the final product in a suitable buffer for characterization and application.

Data Presentation: Expected Characterization Results

The successful functionalization of nanoparticles is monitored by measuring changes in their physical properties.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is used to measure the effective size of the nanoparticles in solution. The hydrodynamic diameter is expected to increase as layers are added to the surface.[11]

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Citrate-AuNP (Bare)22.4 ± 0.80.15
Boc-PEG-AuNP35.2 ± 1.10.18
Peptide-PEG-AuNP41.5 ± 1.50.21
Note: Data are representative examples based on typical results for 20 nm gold cores.[3]
Table 2: Zeta Potential

Zeta potential measures the surface charge of the nanoparticles, which changes upon surface modification, indicating successful ligand exchange and conjugation.[3]

SampleZeta Potential (mV)
Citrate-AuNP (Bare)-35.8 ± 2.5
Boc-PEG-AuNP-8.1 ± 1.9
Amine-PEG-AuNP (after deprotection)+15.3 ± 2.1
Peptide-PEG-AuNP (RGD peptide)-5.5 ± 1.7
Note: Data are representative examples.[3] The negative charge of citrate is shielded by the neutral PEG. The deprotected amine provides a positive charge, which is then partially neutralized by the negatively charged peptide.

Visualization of Experimental Workflow

G cluster_0 Protocol 1: PEGylation cluster_1 Protocol 2: Deprotection cluster_2 Protocol 3: Peptide Conjugation a1 Mix AuNPs with Thiol-PEG-Boc Linker a2 Incubate 24h at RT a1->a2 a3 Centrifuge & Wash (x3) a2->a3 a4 Boc-PEG-AuNPs a3->a4 b1 Treat with TFA/DCM a4->b1 b2 Wash with PBS (x3) b1->b2 b3 Amine-PEG-AuNPs b2->b3 c2 Mix with Amine-PEG-AuNPs b3->c2 c1 Activate Peptide with EDC/NHS c1->c2 c3 Incubate 2-4h at RT c2->c3 c4 Purify & Wash c3->c4 c5 Final Peptide-AuNPs c4->c5

References

Application Notes & Protocols: In Vivo Administration and Formulation of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] The benefits of PEGylation are extensive and include extended circulatory half-life, improved drug stability, enhanced water solubility, and reduced immunogenicity and antigenicity.[1][2][3] By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance and provides a shield against proteolytic degradation and immune recognition.[1][][5] This ultimately allows for less frequent dosing, improving patient compliance and therapeutic outcomes.[1][6]

These application notes provide detailed protocols and guidance for the formulation, in vivo administration, and characterization of PEGylated compounds for preclinical research.

Formulation of PEGylated Compounds

The formulation of a PEGylated compound is a critical step that dictates its stability, activity, and in vivo performance. The choice of PEG reagent, conjugation chemistry, and purification method must be optimized for each specific molecule.

General Workflow for Protein PEGylation

The process involves selecting an appropriate activated PEG derivative to react with a specific functional group on the protein, followed by purification to remove unreacted reagents and characterize the final conjugate.

PEGylation_Workflow cluster_prep Preparation & Conjugation cluster_purify Purification & Characterization cluster_final Final Formulation Protein Select Protein/ Peptide Optimization Optimize Molar Ratio (PEG:Protein) Protein->Optimization PEG_Reagent Select Activated PEG (e.g., PEG-NHS Ester) PEG_Reagent->Optimization Reaction Conjugation Reaction (pH 7-9 for Amine Coupling) Optimization->Reaction Run Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Product Characterization Characterization (e.g., LC/MS, SDS-PAGE) Purification->Characterization Purified Conjugate Formulation Formulate in Sterile Buffer (e.g., PBS) Characterization->Formulation Verified Conjugate QC Sterility & Endotoxin Testing Formulation->QC

Caption: General workflow for the preparation of a PEGylated protein conjugate.

Experimental Protocol: Amine-Reactive PEGylation of a Protein

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest (in a suitable buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Amine-reactive PEG-NHS ester (e.g., MS(PEG)n from Thermo Scientific)[7]

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

  • Sterile, pyrogen-free water and buffers for final formulation

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small volume of anhydrous DMSO or the Reaction Buffer.

  • Molar Ratio Optimization: The molar ratio of the PEG reagent to the protein is critical and must be optimized to achieve the desired degree of PEGylation.[8] Test a range of molar excess ratios (e.g., 5:1, 10:1, 20:1 PEG:protein).

  • Conjugation Reaction:

    • Add the calculated volume of the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature depend on the protein's stability.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and byproducts by SEC or IEX. The choice of method depends on the size and charge differences between the native protein, the PEGylated product, and impurities.

  • Characterization:

    • Confirm the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and Liquid Chromatography-Mass Spectrometry (LC/MS).[9][10]

    • Quantify the protein concentration using a suitable method (e.g., BCA assay, UV Absorbance at 280 nm).

  • Final Formulation: Exchange the purified PEGylated protein into a sterile, pyrogen-free formulation buffer (e.g., PBS, pH 7.4) and adjust to the final desired concentration for in vivo administration.

Table 1: Example Formulation Parameters for PEGylated Nanoparticles
ParameterLiposomes[11][12]Gold Nanoparticles (AuNPs)[13]Polymeric Nanoparticles (PLGA)[3][14]
Core Material Phospholipids (e.g., HSPC, DSPE), CholesterolGold (Au)Poly(lactic-co-glycolic acid)
PEG Moiety DSPE-PEG2000, DSPE-PEG5000Thiol-PEG5000mPEG-PCL
PEG Molecular Weight 2 kDa - 5 kDa1 kDa - 5 kDa2 kDa - 5 kDa
Surface Density 5-10 mol% of total lipidVaries based on conjugation9% - 29%
Typical Size 100 - 180 nm4 nm - 100 nm80 - 200 nm
Formulation Buffer PBS, HEPES-buffered salinePBS, SalineSaline, 5% Dextrose

In Vivo Administration of PEGylated Compounds

The route of administration significantly impacts the bioavailability, distribution, and efficacy of PEGylated compounds. Common routes in preclinical research include intravenous, subcutaneous, and intraperitoneal injections.

Logical Diagram: Pharmacokinetic Benefits of PEGylation

PEGylation fundamentally alters the interaction of a therapeutic agent with the biological system, leading to a more favorable pharmacokinetic profile.

PEGylation_Benefits cluster_properties Physicochemical Changes cluster_outcomes Pharmacokinetic Outcomes PEGylation PEGylation (Covalent Attachment of PEG) Hydro_Size Increased Hydrodynamic Size PEGylation->Hydro_Size Shielding Steric Hindrance (Surface Masking) PEGylation->Shielding Solubility Increased Solubility PEGylation->Solubility Renal_Clearance Decreased Renal Clearance Hydro_Size->Renal_Clearance Proteolysis Reduced Enzymatic Degradation Shielding->Proteolysis Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity Half_Life Extended Plasma Half-Life Renal_Clearance->Half_Life Proteolysis->Half_Life

Caption: How PEGylation alters physicochemical properties to improve pharmacokinetics.

Experimental Protocol: Intravenous (IV) Tail Vein Injection in Mice

IV administration ensures immediate and 100% bioavailability, making it a standard for pharmacokinetic studies.

Materials:

  • Formulated PEGylated compound at the desired concentration.

  • Sterile 27-30 gauge needles and 1 mL syringes.

  • Mouse restrainer.

  • Heat lamp or warming pad.

Procedure:

  • Animal Preparation: Place the mouse under a heat lamp for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.

  • Restraint: Secure the mouse in a restrainer, ensuring its tail is accessible.

  • Dose Preparation: Draw the exact volume of the PEGylated formulation into the syringe. A typical injection volume for a mouse is 100-200 µL (or up to 10 mL/kg).[15]

  • Injection:

    • Swab the tail with an alcohol pad.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein. A slight "flash" of blood in the needle hub may be visible upon successful entry.

    • Slowly inject the solution. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Experimental Protocol: Subcutaneous (SC) Injection in Mice

SC administration often results in slower absorption and sustained release, which can be advantageous for certain therapies.[16]

Materials:

  • Formulated PEGylated compound.

  • Sterile 25-27 gauge needles and 1 mL syringes.

Procedure:

  • Animal Restraint: Secure the mouse by scruffing the neck and back skin to immobilize it.

  • Injection Site: Lift the loose skin over the back/scruff to form a "tent".

  • Injection:

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Inject the solution (typically 100-200 µL) into the subcutaneous space.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Post-Injection: Return the mouse to its cage and monitor. Note that some PEGylated formulations can form a depot at the injection site.[16][17]

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

IP injections are common for administering substances that are absorbed into the portal circulation. Caution: High concentrations or certain types of PEG can cause peritonitis, pain, and toxicity when administered via the IP route.[18][19][20][21] The lowest effective dose and concentration should be used.

Materials:

  • Formulated PEGylated compound.

  • Sterile 23-25 gauge needles and 1 mL syringes.

Procedure:

  • Animal Restraint: Secure the mouse by scruffing the neck, and turn it to expose the abdomen. Tilt the mouse's head downwards at a slight angle.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or internal organs.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, confirming correct placement.

    • Inject the solution (typically up to 200 µL).

  • Post-Injection: Return the mouse to its cage and monitor closely for signs of pain or distress. A dose of 2 mL/kg for PEG 200 has been suggested as tolerable for repeated injections.[20]

Pharmacokinetic Data & Analysis

PEGylation dramatically alters the pharmacokinetic profile of compounds. A key goal of in vivo studies is to quantify these changes.

Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_invivo In Vivo Phase cluster_analysis Ex Vivo Analysis Animal_Prep Animal Acclimatization & Grouping Dosing Administer Compound (e.g., IV, SC) Animal_Prep->Dosing Sampling Serial Blood Sampling (e.g., 0, 1, 4, 8, 24, 48h) Dosing->Sampling Tissue_Harvest Terminal Tissue Harvest (Biodistribution) Sampling->Tissue_Harvest Terminal Point Sample_Proc Process Samples (Plasma/Serum Separation) Sampling->Sample_Proc Blood Samples Bio_Analysis Tissue Homogenization & Quantification Tissue_Harvest->Bio_Analysis Organs Quantification Quantify Compound (e.g., ELISA, LC/MS) Sample_Proc->Quantification PK_Analysis Pharmacokinetic Modeling (Calculate t½, AUC, CL) Quantification->PK_Analysis

Caption: Standard workflow for a preclinical pharmacokinetic and biodistribution study.

Table 2: Representative Pharmacokinetic Parameters of PEGylated Compounds

This table summarizes typical changes in pharmacokinetic (PK) parameters following PEGylation. Values are illustrative and vary significantly based on the parent molecule, PEG size, and animal species.

ParameterDefinitionUnmodified CompoundPEGylated CompoundFold Change
t½ (half-life) Time for plasma concentration to reduce by 50%.Minutes to a few hoursMany hours to days[]10x - 100x ↑
AUC (Area Under the Curve) Total drug exposure over time.LowHigh[11]5x - 50x ↑
CL (Clearance) Volume of plasma cleared of the drug per unit time.HighLow10x - 100x ↓
Vd (Volume of Distribution) Apparent volume into which the drug distributes.HighLow (confined to plasma)2x - 10x ↓

Data synthesized from multiple sources indicating general trends.[][11][22]

Table 3: Common In Vivo Administration Parameters
ParameterMouseRat
Typical Body Weight 20-30 g200-300 g
IV Injection Volume 5-10 mL/kg (max ~200 µL)[15]5 mL/kg (max ~1.5 mL)
SC Injection Volume 10-20 mL/kg (max ~400 µL)5-10 mL/kg (max ~3 mL)
IP Injection Volume 10-20 mL/kg (max ~400 µL)10 mL/kg (max ~3 mL)
Blood Sampling Volume 10-20 µL (serial); ~1 mL (terminal)100-200 µL (serial); ~10 mL (terminal)
Common Vehicle Sterile Saline, PBS, 5% Dextrose in WaterSterile Saline, PBS, 5% Dextrose in Water

Note on PEG Vehicles: While PEG itself is often part of the therapeutic molecule, low molecular weight PEGs (e.g., PEG 200, PEG 400) are sometimes used as formulation vehicles. High concentrations of these vehicles can be toxic.[19][20] For IP injections in mice, PEG 400 has been reported as tolerated at 35% for short durations (10 mL/kg) or 40% for longer durations (2.5 mL/kg).[23] Always perform tolerability studies for new formulations.

References

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl-PEG2-CH2-Boc coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving Benzyl-PEG2-CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound coupling reaction?

A1: The reaction involves forming an amide bond between the primary amine of a deprotected Benzyl-PEG2-CH2-NH2 linker and a carboxylic acid. This is typically achieved by activating the carboxylic acid with a coupling reagent, such as a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like NHS (N-hydroxysuccinimide) to increase efficiency and reduce side reactions. The Boc (tert-butyloxycarbonyl) group on the linker is a protecting group for the amine, which must be removed with an acid (e.g., trifluoroacetic acid, TFA) before the coupling can occur.

Q2: What are the most common reasons for low yield in this specific coupling reaction?

A2: Low yields can stem from several factors:

  • Incomplete Boc Deprotection: If the Boc group is not fully removed, the primary amine will not be available to react with the activated carboxylic acid.

  • Suboptimal Activation of the Carboxylic Acid: The choice and amount of coupling reagent are critical. Insufficient activation will lead to a slow and incomplete reaction.

  • Steric Hindrance: The bulky nature of the benzyl group and the PEG linker can physically obstruct the reactive sites, slowing down the coupling reaction.[1]

  • Moisture in the Reaction: Water can hydrolyze the activated carboxylic acid intermediate, preventing it from reacting with the amine.

  • Side Reactions: The benzyl group can potentially undergo side reactions under certain acidic or basic conditions, although this is less common under standard coupling conditions.[2][3][4]

Q3: How can I monitor the progress of my coupling reaction?

A3: A qualitative assessment of the presence of the free primary amine on the deprotected Benzyl-PEG2-CH2-NH2 can be performed using the Kaiser test. A positive Kaiser test (indicated by a blue color) shows the presence of free primary amines, signifying that the coupling is incomplete. A negative test (yellow or colorless) suggests the reaction is complete.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Incomplete Boc Deprotection Treat the Boc-protected linker with a fresh solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (typically 20-50% v/v) for 1-2 hours. Confirm deprotection with a positive Kaiser test before proceeding to the coupling step.The Boc group is acid-labile, and incomplete removal is a common cause of reaction failure.
Inefficient Carboxylic Acid Activation Increase the equivalents of your coupling reagent (e.g., EDC/NHS) to 1.5-2.0 equivalents relative to the carboxylic acid. Consider using a more powerful coupling agent like HATU or HBTU.Ensuring complete activation of the carboxylic acid is crucial for driving the reaction to completion.
Presence of Moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Activated carboxylic acids are highly susceptible to hydrolysis.
Steric Hindrance Increase the reaction time (up to 24 hours) and/or slightly elevate the temperature (e.g., to 40°C). Consider a "double coupling" where fresh reagents are added after the initial reaction period.More forcing conditions can help overcome the energy barrier imposed by steric hindrance.
Problem 2: Presence of Multiple Side Products
Possible Cause Troubleshooting Step Rationale
Side Reactions of the Benzyl Group While less common, ensure that harsh acidic or basic conditions are avoided during workup. Use a scavenger, such as triisopropylsilane (TIS), during the Boc deprotection step.The benzyl group is generally stable but can be sensitive to strong acids.[2][4]
Formation of Urea Byproducts (with Carbodiimides) If using EDC, ensure that the NHS ester is formed efficiently by using an appropriate solvent like DMF or DCM. The urea byproduct is typically soluble and can be removed during aqueous workup or chromatography.EDC reacts to form a urea byproduct which is generally easy to remove.
Guanidinylation (with uronium/aminium reagents) If using reagents like HBTU or HATU, pre-activate the carboxylic acid for a few minutes before adding the deprotected amine.[5]This minimizes the direct reaction of the coupling reagent with the free amine of the PEG linker.[5]

Data Presentation

The following tables provide illustrative data on the performance of common coupling reagents. Note that yields can vary based on the specific substrates and reaction conditions.

Table 1: Comparison of Common Coupling Reagents in Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)Reference
HATUHOAtDIPEADMF30~99[6]
HBTUHOBtDIPEADMF30~95-98[6]
PyBOPHOBtDIPEADMF30~95[6]
COMU-DIPEADMF15-30>99[6][7]
EDCHOBt-DCM/DMF18-24 hours~91[8]

Table 2: Impact of Solvent on Coupling Efficiency (Illustrative)

SolventDielectric ConstantGeneral Effect on EDC/NHS Coupling
Dichloromethane (DCM)9.1Good for dissolving starting materials, but the reaction can be slow.
Dimethylformamide (DMF)36.7Excellent solvent for coupling reactions, promotes the formation of the NHS-ester and increases reaction rate.
Acetonitrile (ACN)37.5Can be used, but may not be as effective as DMF for all substrates.
Tetrahydrofuran (THF)7.6Generally not recommended as the primary solvent for EDC/NHS couplings due to lower polarity.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound
  • Dissolve this compound in Dichloromethane (DCM) (approx. 0.1 M).

  • Add an equal volume of Trifluoroacetic Acid (TFA) to make a 50% TFA/DCM solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the amine can be used directly in the next step after drying under vacuum.

Protocol 2: General EDC/NHS Coupling Protocol
  • Dissolve the carboxylic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Dissolve the deprotected Benzyl-PEG2-CH2-NH2 TFA salt (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3 equivalents) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Kaiser Test for Free Primary Amines
  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.

  • Procedure: a. Place a small sample of the reaction mixture (e.g., a few drops) in a test tube. b. Add 2-3 drops of each Reagent A, B, and C. c. Heat the test tube at 110-120°C for 5 minutes.[4] d. Observation:

    • Dark blue color: Indicates the presence of free primary amines (incomplete coupling).
    • Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).

Mandatory Visualizations

G cluster_deprotection Step 1: Boc Deprotection cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Coupling Boc-Protected_Linker This compound TFA_DCM TFA/DCM Boc-Protected_Linker->TFA_DCM Deprotected_Linker Benzyl-PEG2-CH2-NH3+ TFA- TFA_DCM->Deprotected_Linker Coupled_Product Benzyl-PEG2-CH2-NH-CO-R Deprotected_Linker->Coupled_Product Carboxylic_Acid R-COOH EDC_NHS EDC/NHS Carboxylic_Acid->EDC_NHS Activated_Ester R-CO-NHS EDC_NHS->Activated_Ester Activated_Ester->Coupled_Product

Caption: Experimental workflow for this compound coupling.

G Start Low Yield Observed Check_Deprotection Incomplete Boc Deprotection? Start->Check_Deprotection Check_Activation Inefficient Acid Activation? Check_Deprotection->Check_Activation No Optimize_Deprotection Increase TFA concentration or time. Verify with Kaiser test. Check_Deprotection->Optimize_Deprotection Yes Check_Moisture Moisture Present? Check_Activation->Check_Moisture No Optimize_Activation Increase coupling reagent equivalents. Use stronger coupling agent (e.g., HATU). Check_Activation->Optimize_Activation Yes Check_Steric_Hindrance Steric Hindrance an Issue? Check_Moisture->Check_Steric_Hindrance No Use_Anhydrous_Conditions Use dry solvents and reagents. Run under inert atmosphere. Check_Moisture->Use_Anhydrous_Conditions Yes Increase_Time_Temp Increase reaction time and/or temperature. Consider double coupling. Check_Steric_Hindrance->Increase_Time_Temp Yes

Caption: Troubleshooting flowchart for low yield in coupling reactions.

References

Identifying and minimizing side products of Benzyl-PEG2-CH2-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG2-CH2-Boc. Our aim is to help you identify and minimize potential side products during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can be categorized into three main groups:

  • PEG-related impurities: These arise from the polyethylene glycol starting material and can include ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG)[1][2]. You may also observe species with varying PEG chain lengths (e.g., Benzyl-PEG1-CH2-Boc or Benzyl-PEG3-CH2-Boc) due to the polydispersity of the PEG reagent[3][4].

  • Side products from the benzyl group: The benzyl ether linkage is susceptible to cleavage under strongly acidic, certain oxidative, or reductive (catalytic hydrogenation) conditions[5][6][7]. This results in the formation of the corresponding alcohol (HO-PEG2-CH2-Boc) and toluene[7].

  • Side products from the Boc group: During the acid-catalyzed deprotection of the Boc group, the intermediate tert-butyl cation can alkylate the desired product or other nucleophiles present in the reaction mixture, leading to tert-butylated impurities[8][9]. In the protection step, incomplete reaction can leave starting materials, and with sterically hindered amines, urea formation is a possibility[].

Q2: How can I detect these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for identifying PEG-related impurities with different chain lengths and products of benzyl ether cleavage[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify major impurities by comparing the spectra of your product with that of the starting materials and known side products.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating and quantifying polar and non-polar impurities[].

    • Gas Chromatography (GC): GC with Flame Ionization Detection (GC-FID) is the standard method for detecting volatile impurities like ethylene glycol and diethylene glycol[2].

    • Thin Layer Chromatography (TLC): TLC is useful for rapid, qualitative monitoring of reaction progress and for optimizing purification conditions[12].

Q3: What are the best practices for storing this compound to prevent degradation?

A3: To ensure the stability of this compound, it is recommended to store it at -20°C for long-term storage and at 4°C for short-term use[13]. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Presence of a Side Product with a Lower Molecular Weight, Corresponding to the Loss of the Benzyl Group.
  • Possible Cause: Cleavage of the benzyl ether protecting group. This can occur under several conditions:

    • Strongly Acidic Conditions: Exposure to strong acids, especially at elevated temperatures, can cleave the benzyl ether[5][6].

    • Catalytic Hydrogenation: This method is commonly used for debenzylation and will cleave the benzyl ether to yield the free alcohol and toluene[6][7].

    • Oxidative Conditions: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), can cause cleavage of the benzyl ether[5][14].

  • Troubleshooting Workflow:

    start Benzyl Ether Cleavage Detected check_acid Review Reaction/Workup Conditions: Strong Acid Used? start->check_acid check_h2 Catalytic Hydrogenation Performed? check_acid->check_h2 No solution_acid Use Milder Acidic Conditions or Buffer the System check_acid->solution_acid Yes check_ox Oxidizing Agents Present? check_h2->check_ox No solution_h2 Choose Alternative Deprotection Method for Other Groups check_h2->solution_h2 Yes solution_ox Select an Oxidant that is Selective for the Target Group check_ox->solution_ox Yes end Minimized Benzyl Ether Cleavage check_ox->end No solution_acid->end solution_h2->end solution_ox->end

    Caption: Troubleshooting workflow for benzyl ether cleavage.

Issue 2: Presence of Impurities with Varying Numbers of PEG Units.
  • Possible Cause: The polyethylene glycol (PEG) starting material is often polydisperse, meaning it is a mixture of molecules with different PEG chain lengths[3].

  • Minimization Strategy:

    • Source High-Purity Monodisperse PEG: Whenever possible, start with a monodisperse PEG raw material.

    • Purification: If using polydisperse PEG, purification of the final product is critical.

  • Purification Protocol: Column chromatography is the most effective method for separating PEG compounds of different lengths[15].

    Experimental Protocol: Column Chromatography for PEG Compounds

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase Selection: A gradient elution is often necessary. A common solvent system is a gradient of methanol in chloroform or dichloromethane[12]. For example, a slow gradient from 1% to 10% methanol in chloroform can provide good separation[12].

    • TLC Analysis: Before running the column, optimize the solvent system using TLC to achieve good separation between the desired product and the impurities. An Rf value of ~0.2-0.3 for the target compound is often a good starting point[12].

    • Column Packing and Loading: Pack the column carefully to avoid air bubbles. Load the sample concentrated and in a small volume of the initial mobile phase.

    • Elution and Fraction Collection: Run the gradient and collect fractions. Analyze the fractions by TLC or HPLC to identify those containing the pure product.

Issue 3: Formation of tert-Butylated Side Products.
  • Possible Cause: During acid-mediated removal of the Boc protecting group, the generated tert-butyl cation can act as an alkylating agent, reacting with nucleophilic sites on your molecule[8][9].

  • Minimization Strategy: Use a scavenger to trap the tert-butyl cation.

  • Experimental Protocol: Boc Deprotection with a Scavenger

    • Reagents:

      • N-Boc protected compound

      • Strong acid (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent)[9][16]

      • Scavenger (e.g., anisole or thioanisole)[9]

      • Anhydrous solvent (e.g., dichloromethane (DCM))[9]

    • Procedure: a. Dissolve the Boc-protected compound in the anhydrous solvent. b. Add the scavenger (typically 1-5 equivalents). c. Cool the solution in an ice bath. d. Slowly add the strong acid. e. Monitor the reaction progress by TLC or HPLC. f. Upon completion, carefully quench the reaction and work up as appropriate for your specific compound.

Data Summary Table

Use the following table to log and track impurities identified in your batches of this compound.

Impurity IDStructure/NamePutative SourceRetention Time (HPLC)m/z (MS)Quantity (%)Mitigation Strategy
IMP-01HO-PEG2-CH2-BocBenzyl ether cleavageUse milder deprotection conditions
IMP-02Benzyl-PEG1-CH2-BocPolydisperse PEGUse monodisperse PEG starting material or purify by chromatography
IMP-03Benzyl-PEG3-CH2-BocPolydisperse PEGUse monodisperse PEG starting material or purify by chromatography
IMP-04tert-butylated productBoc deprotectionUse a scavenger during deprotection
IMP-05Ethylene GlycolPEG synthesisSource high-purity PEG
IMP-06Diethylene GlycolPEG synthesisSource high-purity PEG

Logical Relationship Diagram

The following diagram illustrates the relationship between the core structure and its potential side products.

cluster_peg PEG-Related Impurities cluster_benzyl Benzyl Group Side Products cluster_boc Boc Group Side Products main This compound peg1 Benzyl-PEG1-CH2-Boc main->peg1 Polydispersity peg3 Benzyl-PEG3-CH2-Boc main->peg3 Polydispersity debenzylated HO-PEG2-CH2-Boc main->debenzylated Cleavage tbutylated tert-Butylated Adduct main->tbutylated Alkylation

Caption: Relationship between this compound and its common side products.

References

Addressing stability issues with Benzyl-PEG2-CH2-Boc linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG2-CH2-Boc linkers.

FAQs: Understanding this compound Linker Stability

Q1: What are the primary stability concerns with the this compound linker?

A1: The main stability issues arise from the two key functional groups: the benzyl ether and the tert-butyloxycarbonyl (Boc) protecting group. The benzyl ether is susceptible to cleavage under acidic conditions and through catalytic hydrogenolysis. The Boc group is notoriously labile in acidic environments.

Q2: Under what pH conditions is the this compound linker expected to be unstable?

A2: The linker is most unstable under acidic conditions (pH < 4) due to the acid-catalyzed hydrolysis of the Boc group and potential cleavage of the benzyl ether. It is generally stable under neutral and basic conditions.

Q3: Can temperature affect the stability of the linker?

A3: Elevated temperatures can accelerate the degradation of the linker, especially in the presence of acidic or oxidative conditions. For long-term storage, it is recommended to keep the linker at -20°C or below.

Q4: Are there any common solvents that should be avoided when working with this linker?

A4: Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the Boc group. While generally stable in common organic solvents like DMSO and DMF for routine use, prolonged storage in these solvents at room temperature is not recommended.

Q5: What are the potential side reactions to be aware of during the use of this linker in synthesis?

A5: Besides premature deprotection, a key side reaction to consider is tert-butylation. The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic functional groups on other molecules in the reaction mixture. Additionally, oxidation of the benzyl ether can lead to the formation of benzaldehyde and benzoic acid derivatives.

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This guide provides solutions to common problems encountered during the use of this compound linkers in experimental settings.

Issue 1: Low Yield of the Final Conjugate

Low yields in reactions involving the this compound linker can often be attributed to its degradation or to side reactions.

Potential Cause:

  • Premature Cleavage of the Boc Group: Exposure to acidic conditions during the reaction or workup can lead to the unintended removal of the Boc protecting group.

  • Degradation of the Benzyl Ether: The benzyl group can be sensitive to certain reagents and conditions, leading to linker cleavage.

  • tert-Butylation of a Nucleophilic Reaction Partner: The released tert-butyl cation from premature Boc deprotection can react with and inactivate your substrate.

Troubleshooting Workflow:

Troubleshooting workflow for low conjugate yield.

Issue 2: Unexpected Side Products Observed in Mass Spectrometry

The appearance of unexpected masses in your analytical data can indicate specific degradation pathways or side reactions.

Observed Mass:

  • [M - 100]: Corresponds to the loss of the Boc group (C₅H₉O₂).

  • [M - 91]: Suggests the loss of the benzyl group (C₇H₇).

  • [M + 56]: Indicates potential tert-butylation of a nucleophilic species in your reaction.

Troubleshooting Side Reactions:

Workflow for identifying and addressing side reactions.

Quantitative Data Summary

The stability of the this compound linker is highly dependent on the pH and temperature. The following table provides a summary of the expected stability based on the known properties of the benzyl ether and Boc-protecting groups.

ConditionTemperatureExpected Stability of Benzyl EtherExpected Stability of Boc GroupOverall Linker Stability
pH 2 25°CModerately StableHighly Unstable Poor
50°CUnstableHighly Unstable Very Poor
pH 5 25°CStableModerately StableModerate
50°CStableUnstablePoor
pH 7.4 25°CHighly Stable Highly Stable Excellent
50°CHighly Stable Highly Stable Good
pH 9 25°CHighly Stable Highly Stable Excellent
50°CHighly Stable Highly Stable Good
Oxidizing Conditions 25°CUnstable StablePoor
Reducing Conditions (H₂/Pd) 25°CHighly Unstable StableVery Poor

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Linker

This protocol outlines a forced degradation study to assess the stability of the this compound linker under various stress conditions.

Materials:

  • This compound linker

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound linker in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of PBS (pH 7.4). Incubate at 50°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature.

  • Time Points: Withdraw aliquots from each stress condition at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • HPLC Analysis: Analyze the samples using the HPLC protocol described below.

Protocol 2: HPLC Method for the Analysis of this compound Linker and its Degradants

This method can be used to quantify the degradation of the linker over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 214 nm and 254 nm Injection Volume: 20 µL

Data Analysis:

  • Identify the peak corresponding to the intact this compound linker in the chromatogram of the t=0 sample.

  • Calculate the peak area of the intact linker at each time point for all stress conditions.

  • Determine the percentage of the remaining linker at each time point relative to the t=0 sample to quantify the degradation.

Optimizing pH and temperature for Benzyl-PEG2-CH2-Boc conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective use of Benzyl-PEG2-CH2-Boc in bioconjugation experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize your conjugation strategies.

Understanding the Reactivity of this compound

A common point of confusion is the reactive site of the this compound linker. The benzyl group in this molecule is a protecting group for the PEG alcohol and is not intended for direct conjugation to amines, amides, or thiols under standard bioconjugation conditions. The primary functional group for conjugation is the Boc-protected amine. To utilize this linker, the tert-butyloxycarbonyl (Boc) protecting group must first be removed to yield a free primary amine. This primary amine can then be reacted with a suitable partner, such as an activated carboxylic acid (e.g., an NHS ester).

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound for conjugation?

A1: The reactive group is the primary amine that is exposed after the removal of the Boc (tert-butyloxycarbonyl) protecting group. The benzyl group is a protecting group and is not reactive towards amines, amides, or thiols in typical bioconjugation reactions.

Q2: How do I remove the Boc protecting group?

A2: The Boc group is efficiently removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Q3: What functional groups can I conjugate to the deprotected Benzyl-PEG2-CH2-NH2 linker?

A3: The resulting primary amine on the PEG linker can be conjugated to various functional groups, most commonly activated carboxylic acids like N-hydroxysuccinimide (NHS) esters to form a stable amide bond.

Q4: What are the optimal pH conditions for conjugating the deprotected amine with an NHS ester?

A4: The optimal pH for the reaction between a primary amine and an NHS ester is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good balance between efficient acylation of the amine and minimizing the hydrolysis of the NHS ester.[1][2]

Q5: What is the recommended temperature for the conjugation reaction?

A5: The conjugation reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1][2][3] The lower temperature is often preferred for sensitive proteins to minimize degradation.[4]

Q6: Can I conjugate this linker to thiol groups?

A6: To conjugate this linker to a thiol group, you would first need to functionalize the deprotected amine with a thiol-reactive moiety, such as a maleimide. This would create a heterobifunctional linker. The subsequent reaction with the thiol should be performed at a pH between 6.5 and 7.5 to ensure specificity for the sulfhydryl group.[4]

Q7: Is it possible to conjugate this linker to amides?

A7: Amide bonds are generally stable and unreactive under standard bioconjugation conditions.[5][6][7] Direct conjugation to an amide is not a standard or efficient method. It would require harsh conditions or complex activation methods that are typically not compatible with biological molecules.[5][7]

Q8: What buffers should I use for the conjugation reaction with an NHS ester?

A8: It is critical to use a non-amine-containing buffer. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[1] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Q9: How can I monitor the progress of my conjugation reaction?

A9: The progress of the reaction can be monitored using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS).[4] These methods can help distinguish between the unconjugated linker, the unreacted target molecule, and the final conjugate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Incomplete removal of the Boc protecting group.Ensure complete deprotection by optimizing the reaction time and concentration of the acid (e.g., TFA). Confirm deprotection via a suitable analytical method like mass spectrometry.
Hydrolysis of the NHS ester.Work quickly once the NHS ester is reconstituted. Ensure the pH of the reaction buffer is within the optimal range (7.2-8.5). Lowering the temperature to 4°C can also reduce the rate of hydrolysis.[1]
Suboptimal pH of the reaction buffer.Carefully prepare and verify the pH of your buffer. For amine-NHS ester reactions, a pH of 8.3-8.5 is ideal.[2] For thiol-maleimide reactions, maintain a pH of 6.5-7.5.[4]
Presence of competing nucleophiles.Use non-amine-containing buffers (e.g., PBS, HEPES). Ensure your target molecule solution is free from other nucleophilic contaminants.
Precipitation of Reagents Poor solubility of the linker or target molecule.The PEG component of the linker generally improves water solubility.[8][9] If solubility is an issue, consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF.
Non-specific Conjugation Reaction pH is too high for thiol-maleimide conjugation.For thiol-maleimide reactions, ensure the pH does not exceed 7.5 to avoid side reactions with amines.[4]
Degradation of Target Molecule The molecule is sensitive to the reaction conditions (e.g., pH, temperature).Perform the conjugation at a lower temperature (4°C).[4] Minimize the reaction time as much as possible.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound linker in dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the resulting Benzyl-PEG2-CH2-NH2•TFA salt, for example, by precipitation in cold diethyl ether.

  • Verification: Confirm the removal of the Boc group by mass spectrometry.

Protocol 2: Conjugation of Deprotected Linker to a Primary Amine-Containing Molecule via NHS Ester Chemistry

This protocol assumes your target molecule has been functionalized with an NHS ester.

  • Reagent Preparation:

    • Dissolve the deprotected Benzyl-PEG2-CH2-NH2 linker in an amine-free buffer (e.g., PBS, HEPES) at pH 8.3.

    • Immediately before use, dissolve the NHS ester-functionalized molecule in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the linker solution. A molar excess of the NHS ester (e.g., 5-10 fold) is often used to drive the reaction.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to quench any unreacted NHS ester.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or RP-HPLC to remove unreacted starting materials and byproducts.

  • Analysis: Characterize the final conjugate using methods like mass spectrometry and HPLC to confirm successful conjugation and purity.

Visualizing the Workflow

The following diagram illustrates the overall workflow for the deprotection of this compound and subsequent conjugation to a target molecule via NHS ester chemistry.

experimental_workflow start Start: This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection deprotected_linker Deprotected Linker: Benzyl-PEG2-CH2-NH2 deprotection->deprotected_linker conjugation Conjugation (pH 8.3) deprotected_linker->conjugation target_molecule Target Molecule with NHS Ester target_molecule->conjugation purification Purification (e.g., HPLC) conjugation->purification final_product Final Conjugate purification->final_product

Caption: Workflow for Boc deprotection and subsequent conjugation.

The logical relationship for selecting the appropriate pH for different conjugation chemistries is outlined below.

ph_selection_logic start Select Conjugation Chemistry amine_nhs Amine + NHS Ester start->amine_nhs thiol_maleimide Thiol + Maleimide start->thiol_maleimide ph_amine Set pH to 7.2 - 8.5 amine_nhs->ph_amine ph_thiol Set pH to 6.5 - 7.5 thiol_maleimide->ph_thiol reason_amine Balances amine reactivity and NHS ester stability ph_amine->reason_amine reason_thiol Ensures thiol specificity and minimizes amine reaction ph_thiol->reason_thiol

References

Technical Support Center: NMR Analysis of Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of NMR spectra for the PROTAC linker, Benzyl-PEG2-CH2-Boc. It is designed for researchers, scientists, and drug development professionals.

FAQs: Interpreting Unexpected NMR Peaks for this compound

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts are based on the distinct molecular fragments: the benzyl group, the PEG linker, and the Boc protecting group. The following tables summarize the anticipated peaks in a typical deuterated solvent like CDCl₃.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityChemical Shift (ppm)Integration
Aromatic (C₆H₅)Multiplet7.25 - 7.405H
Benzyl CH₂ (C₆H₅-CH₂ )Singlet~4.552H
PEG CH₂ (O-CH₂ -CH₂ -O)Multiplet3.55 - 3.758H
Boc-protected CH₂ (NH-CH₂ )Triplet~3.352H
Boc CH₃ ((CH₃ ))₃)Singlet~1.459H
NHBroad SingletVariable (often ~5.0)1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
Aromatic (C₆H₅)127 - 138
Benzyl CH₂ (C₆H₅-C H₂)~73
PEG CH₂ (O-C H₂-C H₂-O)69 - 71
Boc-protected CH₂ (NH-C H₂)~40
Boc quaternary C (C(CH₃)₃)~79
Boc carbonyl (C=O)~156
Boc CH₃ (C H₃)₃~28

Q2: I am observing peaks that I don't recognize in my ¹H NMR spectrum. What could they be?

A2: Unexpected peaks in an NMR spectrum can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the product. The following table lists common unexpected peaks and their potential sources.

Table 3: Troubleshooting Unexpected ¹H NMR Peaks

Observed Peak (ppm)Possible SourceSuggested Action
7.26Residual Chloroform (CDCl₃)This is the residual peak from the NMR solvent and is expected.
5.32Residual Dichloromethane (CH₂Cl₂)If DCM was used during synthesis or purification, it may be present. Remove under high vacuum.
2.50Residual Dimethyl Sulfoxide (DMSO-d₆)If DMSO was used, it can be difficult to remove. Consider a different solvent for purification.
2.05Residual AcetoneCan be from glassware that was not properly dried.
1.56Water (H₂O)Can be introduced from solvents or the sample itself. Use anhydrous solvents and dry the sample thoroughly.
~9.8Aldehyde impurityOxidation of the benzyl ether or the PEG chain. Re-purification may be necessary.
~1.25 and ~4.1Residual Ethyl AcetateA common solvent in chromatography that can be difficult to remove. Co-evaporate with a different solvent like DCM.
Broad peaksPoor shimming, sample aggregation, or chemical exchangeRe-shim the instrument. If peaks remain broad, try diluting the sample or acquiring the spectrum at a higher temperature.

Troubleshooting Guide: A Step-by-Step Approach to Unexpected Peaks

If you encounter unexpected signals in your NMR spectrum of this compound, follow this logical workflow to identify the source of the issue.

G Troubleshooting Workflow for Unexpected NMR Peaks cluster_solvent Solvent-Related Issues cluster_reagents Synthesis-Related Impurities cluster_side_products Potential Side-Reactions cluster_analysis Advanced Analysis start Unexpected Peaks in NMR Spectrum check_solvent 1. Check for Common Solvent Impurities start->check_solvent check_reagents 2. Review Starting Materials and Reagents check_solvent->check_reagents If peaks are not from solvents solvent_peaks Residual solvent peaks (e.g., DCM, EtOAc, Acetone) Water peak check_solvent->solvent_peaks check_side_products 3. Consider Potential Side Products check_reagents->check_side_products If starting materials are not present unreacted_sm Unreacted Benzyl Bromide Unreacted Boc-NH-PEG2-OH Di-tert-butyl dicarbonate check_reagents->unreacted_sm further_analysis 4. Perform Further Analytical Experiments check_side_products->further_analysis If side products are unlikely side_reactions Elimination products from Williamson ether synthesis Double benzylated PEG Deprotected Boc group check_side_products->side_reactions conclusion Identify Impurity and Optimize Synthesis/Purification further_analysis->conclusion advanced_techniques 2D NMR (COSY, HSQC) LC-MS Re-purification and re-analysis further_analysis->advanced_techniques

A logical workflow for troubleshooting unexpected NMR peaks.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Cap the NMR tube and gently invert it several times to dissolve the sample. A brief vortex may be used if necessary.

    • Ensure the solution is homogeneous and free of any solid particles.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. Automated shimming routines are generally sufficient.

    • Set appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 400 MHz instrument would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 8-16

    • Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Potential Synthetic Side Products and Their NMR Signatures

The synthesis of this compound likely involves a Williamson ether synthesis followed by Boc protection, or the coupling of a benzylated PEG fragment with a Boc-protected amine. Potential side products could include:

  • Unreacted Starting Materials:

    • Benzyl Bromide: A singlet for the benzyl CH₂ at ~4.5 ppm and aromatic signals.

    • Boc-NH-PEG2-OH: PEG signals and a Boc singlet, but lacking the benzyl group signals.

  • Side Products from Williamson Ether Synthesis:

    • Elimination Products: If a secondary halide were used, alkene signals might be observed (typically 5-6 ppm). With a primary benzyl halide, this is less likely.

  • Side Products from Boc Protection:

    • Di-tert-butyl dicarbonate (Boc₂O): A singlet at ~1.5 ppm.

    • tert-Butanol: A singlet at ~1.3 ppm.

  • Degradation Products:

    • Loss of Boc group: The appearance of a free amine may lead to peak broadening and shifts in the adjacent CH₂ group.

    • Oxidation: Aldehyde peaks around 9-10 ppm could indicate oxidation of the benzyl group or the PEG chain.

By carefully comparing the observed unexpected peaks with the chemical shifts of these potential impurities, researchers can gain valuable insights into the efficiency of their synthesis and purification steps.

Technical Support Center: Preventing Aggregation of Biomolecules Modified with Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biomolecules modified with Benzyl-PEG2-CH2-Boc. Our aim is to help you anticipate and resolve issues related to aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a chemical linker used in bioconjugation, often for the development of PROTACs (PROteolysis TArgeting Chimeras). Its structure consists of three key components:

  • Benzyl Group: A hydrophobic aromatic moiety.

  • PEG2 Linker: A short, hydrophilic polyethylene glycol chain with two ethylene glycol units.

  • Boc Protecting Group: A tert-butyloxycarbonyl group protecting a primary amine, which is labile under acidic conditions.

Q2: Why might my biomolecule aggregate after modification with this compound?

A2: Aggregation after modification with this linker can be attributed to a combination of factors:

  • Increased Hydrophobicity: The introduction of the hydrophobic benzyl group can increase the overall hydrophobicity of the biomolecule, promoting intermolecular hydrophobic interactions that lead to aggregation.[1][2][3][4]

  • Insufficient PEGylation: The short PEG2 chain may not be long enough to provide a sufficient hydrophilic shield to counteract the increased hydrophobicity from the benzyl group and inherent hydrophobic patches on the biomolecule's surface.[5][6][7]

  • Harsh Deprotection Conditions: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[8][9][10][11] These conditions can be harsh on sensitive biomolecules, potentially leading to denaturation and subsequent aggregation.[12]

  • Suboptimal Reaction Conditions: High protein concentration, inappropriate pH, or suboptimal buffer composition during the conjugation or deprotection steps can all contribute to aggregation.

Q3: How can I detect and quantify aggregation of my modified biomolecule?

A3: Several analytical techniques can be employed to detect and quantify protein aggregation. It is often recommended to use a combination of methods for a comprehensive analysis.

  • Size Exclusion Chromatography (SEC): A widely used method to separate molecules based on size. Aggregates will elute earlier than the monomeric form.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This technique can be particularly useful for separating aggregated species that have exposed hydrophobic regions.[13][14][15][16][17]

  • Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.

  • Spectroscopic Methods: Techniques such as UV-Vis spectroscopy (measuring turbidity at 340 nm) and fluorescence spectroscopy (using dyes like Thioflavin T that bind to aggregates) can provide qualitative and quantitative information on aggregation.[18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness after conjugation reaction. Increased hydrophobicity from the benzyl group is causing the modified biomolecule to fall out of solution.1. Decrease Protein Concentration: Work with a lower concentration of your biomolecule during the conjugation reaction. 2. Optimize Buffer Conditions: - Adjust the pH of the reaction buffer to be further from the isoelectric point (pI) of the protein to increase electrostatic repulsion between molecules. - Increase the ionic strength of the buffer by adding salts like NaCl to screen hydrophobic interactions. 3. Add Solubilizing Excipients: Include additives such as arginine, glycerol, or non-ionic detergents (e.g., Tween-20) in the reaction buffer to help maintain solubility.
High molecular weight species observed in SEC analysis after conjugation. The short PEG2 linker is insufficient to prevent aggregation of the modified biomolecule.1. Consider a Longer PEG Linker: If aggregation is persistent, a linker with a longer PEG chain (e.g., PEG4, PEG8) may be necessary to improve the solubility and stability of the conjugate.[5][6][7] 2. Introduce a More Hydrophilic Linker: If the benzyl group's hydrophobicity is the primary issue, consider a linker with a more hydrophilic character.[19][20][21]
Aggregation occurs specifically after the Boc deprotection step. The acidic conditions required for Boc removal are denaturing your biomolecule.1. Milder Deprotection Conditions: Explore milder acidic conditions for Boc deprotection. This could involve using a lower concentration of TFA, a different acid (e.g., HCl in an organic solvent), or a shorter reaction time at a lower temperature.[8][9] 2. Use of Scavengers: During deprotection, the cleavage of the Boc group generates a reactive tert-butyl cation that can modify sensitive residues like tryptophan, leading to aggregation.[11] Including scavengers such as triisopropylsilane (TIPS) or thioanisole in the deprotection cocktail can trap these cations and prevent side reactions.[11][22]
Difficulty in purifying the modified biomolecule from aggregates. Aggregates and the desired product have similar properties, making separation challenging.1. Hydrophobic Interaction Chromatography (HIC): Since aggregation is often driven by exposed hydrophobic patches, HIC can be an effective method for separating the monomeric, correctly folded conjugate from aggregated forms.[13][14][15][16][17] 2. Preparative Size Exclusion Chromatography (SEC): For separating soluble aggregates from the monomer, preparative SEC can be employed.

Data Presentation

The following table provides illustrative data on how linker composition can affect the aggregation propensity of a model protein. Please note that this is representative data and actual results will vary depending on the specific biomolecule and experimental conditions.

LinkerModification% Monomer (by SEC)% Aggregate (by SEC)Hydrodynamic Radius (by DLS)
Unmodified Protein-98%2%5 nm
Benzyl-PEG2-CH2- Boc-protected85%15%8 nm (monomer), 50 nm (aggregate)
Benzyl-PEG2-CH2- Boc-deprotected (TFA)70%30%8 nm (monomer), >100 nm (aggregate)
Benzyl-PEG8-CH2-Boc-deprotected (TFA)92%8%10 nm (monomer), 60 nm (aggregate)
Phenyl-PEG4-CH2-Boc-deprotected (TFA)95%5%9 nm (monomer), 55 nm (aggregate)

Experimental Protocols

Protocol 1: General Procedure for Modification of a Biomolecule with this compound

This is a general guideline and may require optimization for your specific biomolecule.

  • Biomolecule Preparation:

    • Dissolve your biomolecule (e.g., protein with a reactive amine) in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines that could compete with the reaction.

  • Conjugation Reaction:

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO, DMF) to prepare a stock solution (e.g., 100 mM).

    • Add the linker stock solution to the biomolecule solution at a molar excess (e.g., 5-20 fold molar excess of linker to biomolecule). The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring.

  • Purification of the Boc-Protected Conjugate:

    • Remove the excess unreacted linker and byproducts by size exclusion chromatography (e.g., using a desalting column) or dialysis against the desired buffer.

Protocol 2: Boc Deprotection of the Modified Biomolecule

Caution: Work in a well-ventilated fume hood as TFA is corrosive and volatile.

  • Preparation of Deprotection Cocktail:

    • Prepare a deprotection cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS) (v/v/v). The TIPS acts as a scavenger.

  • Deprotection Reaction:

    • Lyophilize the purified Boc-protected conjugate to remove the aqueous buffer.

    • Resuspend the lyophilized conjugate in the deprotection cocktail.

    • Incubate the reaction at room temperature for 1-2 hours with occasional vortexing.

  • Removal of TFA and Purification:

    • Remove the TFA by evaporation under a stream of nitrogen.

    • Precipitate the deprotected conjugate by adding cold diethyl ether.

    • Pellet the precipitate by centrifugation, wash with cold ether, and air dry.

    • Resuspend the deprotected conjugate in a suitable buffer and purify using SEC or dialysis to remove any remaining scavengers and byproducts.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step cluster_analysis Analysis & Purification biomolecule Biomolecule (e.g., Protein) reaction Conjugation Reaction (pH 7.4-8.0) biomolecule->reaction linker This compound linker->reaction boc_conjugate Boc-Protected Conjugate reaction->boc_conjugate deprotection Boc Deprotection (TFA, Scavengers) boc_conjugate->deprotection final_conjugate Final Modified Biomolecule deprotection->final_conjugate analysis Aggregation Analysis (SEC, DLS, HIC) final_conjugate->analysis purification Purification (HIC, SEC) final_conjugate->purification

Caption: Experimental workflow for biomolecule modification and analysis.

aggregation_factors cluster_linker Linker Properties cluster_process Process Conditions center Aggregation of Modified Biomolecule hydrophobicity Benzyl Group (Hydrophobic) hydrophobicity->center peg_length Short PEG2 Chain (Insufficient Shielding) peg_length->center concentration High Biomolecule Concentration concentration->center ph Suboptimal pH (near pI) ph->center deprotection Harsh Deprotection (Acidic, No Scavengers) deprotection->center

Caption: Key factors contributing to aggregation of modified biomolecules.

References

Methods for removing unreacted Benzyl-PEG2-CH2-Boc post-reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted Benzyl-PEG2-CH2-Boc from a reaction mixture. The optimal method depends on the physicochemical properties of your desired product, primarily its molecular weight and polarity, compared to the unreacted linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in removing unreacted this compound?

The primary challenge stems from the amphiphilic nature of this compound. It possesses both hydrophobic (Benzyl, Boc) and hydrophilic (PEG2) regions, giving it moderate polarity and solubility in a range of organic solvents. Purification is most effective when there is a significant difference in physical properties (size, polarity, charge) between the unreacted linker and the desired product.

Q2: Which purification method should I choose for my reaction?

The choice of method is dictated by the properties of your final product.

  • For large molecule products (e.g., proteins, antibodies, large peptides): The significant size difference makes methods like Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration highly effective.[1][2]

  • For small molecule products (e.g., PROTACs, other conjugates): The separation will be based on polarity differences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.[3][] Normal-phase (silica gel) chromatography can also be employed.

  • For products with distinct solubility profiles: Liquid-liquid extraction can be a simple first-pass purification step to remove a significant portion of the unreacted linker.

Q3: My product and the unreacted linker are co-eluting during chromatography. What can I do to improve separation?

Co-elution suggests that the selectivity of your current method is insufficient. Consider the following adjustments:

  • For RP-HPLC:

    • Change the Gradient: Employ a shallower gradient to increase the resolution between your product and the linker.[3]

    • Modify the Mobile Phase: Alter the organic solvent (e.g., from acetonitrile to methanol or vice-versa) or add modifiers like trifluoroacetic acid (TFA), which can improve peak shape and selectivity.[3]

    • Change the Stationary Phase: Switch to a column with a different chemistry (e.g., C18 to C8 or Phenyl-Hexyl) to exploit different interaction mechanisms. A C18 media has been shown to provide excellent separation for PEGylated compounds from their unmodified counterparts.[3]

  • For Normal-Phase Chromatography:

    • Adjust Solvent System: A user found that a slow gradient using a 1:1 mixture of Ethanol/Isopropanol in Chloroform provided much better separation for PEG-containing compounds than a Methanol-based system.[5] This is because methanol can be too strong of an eluent, causing polar compounds to move too quickly down the column without separating effectively.[5]

Q4: Are there any non-chromatographic methods for removing the linker?

Yes. For large molecule products, precipitation is a viable option. By adjusting solvent conditions, you can often selectively precipitate the larger product, leaving the smaller, unreacted linker in the supernatant.[6][7] This method is scalable and can be more cost-effective than chromatography.[6][7] Another option is dialysis or ultrafiltration, which uses a semi-permeable membrane to separate molecules based on size and is particularly useful for removing small impurities from large proteins or polymers.[1][2]

Troubleshooting Guide: Purification Methods

This section provides a comparative overview of the most common purification techniques.

MethodPrinciple of SeparationBest ForAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Polarity (Hydrophobicity)[]Small molecule products with different polarity than the linker.High resolution and purity; well-established and reproducible.[3]Can require significant method development; limited loading capacity for preparative scale.
Normal-Phase Chromatography Polarity (Adsorption)Small molecule products, particularly those less polar than the linker.Good for separating isomers; can use less expensive solvents.Compounds must be soluble in non-polar organic solvents; water-sensitive.
Size Exclusion Chromatography (SEC) Molecular Size (Hydrodynamic Radius)[]Large molecule products (e.g., proteins, antibodies) significantly larger than the linker.[1][8]Gentle, non-denaturing conditions; predictable separation based on molecular weight.[2]Lower resolution for molecules of similar size; limited loading capacity.[1]
Liquid-Liquid Extraction (LLE) Differential SolubilityCrude, first-pass purification where product and linker have very different solubilities in immiscible solvents.Simple, fast, and inexpensive for bulk removal.Low resolution; may not achieve high purity in a single step; can result in product loss.
Precipitation Solubility[6]High molecular weight products that can be selectively precipitated.Scalable, cost-effective, and can handle large volumes.[7]May not be selective enough, leading to co-precipitation of impurities; risk of product denaturation.[7]
Dialysis / Ultrafiltration Molecular Size[2]Removing small molecules like the linker from very large macromolecular products.Very gentle method; requires minimal optimization.Slow process; not effective if the product is close in size to the impurity.[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a starting point for separating a small molecule product from unreacted this compound.

  • Column Selection: Start with a C18 stationary phase column.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Solvent B over 30-40 minutes.

    • Hold at 95% Solvent B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Detection: Monitor the elution profile using a UV detector, typically at 254 nm (for the benzyl group) and another wavelength specific to your product.

  • Fraction Collection & Analysis: Collect fractions corresponding to the separated peaks. Analyze the fractions by a suitable method (e.g., LC-MS, NMR) to confirm the identity and purity of the product.

Protocol 2: Size Exclusion Chromatography (SEC) Purification

This protocol is designed for purifying a large protein-linker conjugate.

  • Column Selection: Choose a SEC column with a fractionation range appropriate for your expected product size (e.g., a column rated for 10-500 kDa).

  • Mobile Phase (Buffer): Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer is filtered and degassed.

  • Sample Preparation: Dissolve or exchange the crude reaction mixture into the SEC mobile phase. Centrifuge the sample to remove any precipitated material.

  • Chromatography Run:

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject the sample volume (typically <5% of the column volume).

    • Elute with the mobile phase under isocratic conditions. The larger conjugated product will elute first, followed by the smaller, unreacted linker and other small molecules.

  • Detection: Monitor the elution using a UV detector at 280 nm (for protein) and 254 nm (for the linker's benzyl group).

  • Fraction Collection: Collect fractions based on the elution profile and pool those containing the purified product.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for the primary purification strategies.

cluster_0 Workflow 1: Chromatography-Based Purification start Crude Reaction Mixture dissolve Dissolve in Minimal Solvent start->dissolve inject Inject onto Chromatography Column dissolve->inject separate Elute with Gradient (Polarity-Based Separation) inject->separate detect Monitor Elution (UV Detector) separate->detect collect Collect Fractions detect->collect analyze Analyze Fractions (LC-MS, NMR) collect->analyze product Pure Product collect->product waste Unreacted Linker & Impurities collect->waste cluster_1 Workflow 2: Size-Based Purification start Crude Reaction Mixture (Protein + Linker) prep Buffer Exchange / Concentrate Sample start->prep separate Apply to SEC Column or Dialysis Membrane prep->separate elute Isocratic Elution (SEC) or Buffer Exchange (Dialysis) separate->elute result Separation Occurs: Large Molecules Emerge First elute->result product Pure Protein Conjugate (High MW) result->product waste Unreacted Linker (Low MW) result->waste

References

Technical Support Center: Optimizing Linker Stability in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of premature linker cleavage in drug delivery systems, particularly within the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of premature linker cleavage in my experiments?

A1: Premature linker cleavage can manifest in several ways, leading to inconclusive or disappointing experimental results. Key indicators include:

  • High off-target toxicity: The cytotoxic payload is released into systemic circulation before reaching the target cells, causing damage to healthy tissues.[1][2][3]

  • Reduced therapeutic efficacy: Insufficient delivery of the active drug to the target site leads to a weaker than expected therapeutic effect.[3][]

  • Inconsistent pharmacokinetic (PK) profiles: Unstable linkers can lead to rapid clearance of the ADC and variable drug exposure.[2][5]

  • Discrepancies between in vitro and in vivo results: An ADC that appears stable and potent in cell-based assays may fail in animal models due to linker instability in the bloodstream.[6]

Q2: What are the main types of cleavable linkers and their intended cleavage mechanisms?

A2: Cleavable linkers are designed to release the drug payload in response to specific triggers within the target cell or tumor microenvironment. The primary categories are:

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7][][9][10]

  • Enzyme-Sensitive Linkers (e.g., Dipeptides like Val-Cit): These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsins, which are highly expressed in lysosomes of tumor cells.[7][9][11][12][13]

  • Redox-Sensitive Linkers (e.g., Disulfide Bonds): These linkers exploit the higher concentration of reducing agents, like glutathione, inside cells compared to the bloodstream to trigger cleavage and drug release.[7][]

Troubleshooting Guides

Issue 1: My pH-sensitive linker (e.g., hydrazone) is releasing the drug prematurely in plasma.

This is a common issue as some pH-sensitive linkers can exhibit instability even at neutral pH.[13][14]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure that all buffers used for formulation and storage are at a pH of 7.4 to maintain linker stability.

  • Linker Modification:

    • Consider linkers with increased steric hindrance around the acid-labile bond to reduce susceptibility to hydrolysis.[3]

    • Evaluate next-generation pH-sensitive linkers, such as those with faster and more selective cleavage profiles in acidic environments.[15]

  • Formulation Optimization: Assess the impact of excipients on linker stability. Some excipients may inadvertently lower the microenvironment pH or catalyze hydrolysis.

  • Perform a pH Stability Assay: Conduct a systematic in vitro experiment to determine the linker's half-life at different pH values.

Quantitative Data Summary: Stability of pH-Sensitive Linkers

Linker TypeConditionHalf-lifeReference
HydrazonepH 7.0183 hours[]
HydrazonepH 5.04.4 hours[]
Acylhydrazone-DoxorubicinpH 7.0> 2 hours[10]
Acylhydrazone-DoxorubicinpH ~5.02.4 minutes[10]
Issue 2: My enzyme-sensitive dipeptide linker (e.g., Val-Cit) shows instability in preclinical animal models but not in human plasma.

This is a known issue due to species-specific differences in plasma enzymes. For instance, the Val-Cit linker is susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, which is not a major factor in human plasma.[2][5][16][17][18]

Troubleshooting Steps:

  • Select Appropriate Animal Model: Be aware of the enzymatic differences between preclinical species and humans. If significant instability is observed in rodents, consider using a species with a plasma enzyme profile more similar to humans for PK studies, if feasible.

  • Linker Engineering:

    • Explore modified dipeptide linkers that are more resistant to cleavage by non-target proteases. For example, incorporating hydrophilic moieties or novel amino acid sequences can enhance stability.[16][18]

    • Consider "tandem-cleavage" linkers that require two sequential enzymatic steps for payload release, which can improve stability in circulation.[19][20]

  • In Vitro Whole Blood Assay: Utilize an in vitro whole blood stability assay, which can sometimes provide a better correlation with in vivo stability compared to plasma alone.[6]

Logical Relationship: Troubleshooting Val-Cit Linker Instability

Start High premature cleavage of Val-Cit linker in mouse model CheckHumanPlasma Is the linker stable in human plasma in vitro? Start->CheckHumanPlasma SpeciesDifference Likely species-specific enzyme activity (e.g., Ces1C) CheckHumanPlasma->SpeciesDifference Yes HumanPlasmaUnstable Potential issue with linker chemistry itself CheckHumanPlasma->HumanPlasmaUnstable No ModifyLinker Modify linker to resist non-target proteases (e.g., Glu-Val-Cit) SpeciesDifference->ModifyLinker TandemCleavage Consider tandem-cleavage linkers SpeciesDifference->TandemCleavage ChangeModel Evaluate in a different preclinical model SpeciesDifference->ChangeModel ReassessChemistry Re-evaluate fundamental linker stability HumanPlasmaUnstable->ReassessChemistry

Caption: Troubleshooting flowchart for Val-Cit linker instability.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from different species.[21]

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.[22] It is recommended to use fresh or single-thawed plasma as repeated freeze-thaw cycles can affect enzyme activity.[6]

    • Spike the ADC into the plasma at a predetermined concentration.

  • Incubation:

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[10]

  • Sample Analysis:

    • ELISA-based method: Use an ELISA to capture the total antibody and a second antibody targeting the payload to detect the amount of intact ADC. The degree of drug loss can be calculated from these measurements.[21]

    • LC-MS method: Quantify the free payload or drug-linker complex in the plasma samples to determine the rate of cleavage.[21][23] This can also be used to measure the average drug-to-antibody ratio (DAR) over time.[24]

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Experimental Workflow: In Vitro Plasma Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis ThawPlasma Thaw Plasma (37°C) SpikeADC Spike ADC into Plasma ThawPlasma->SpikeADC Incubate Incubate at 37°C SpikeADC->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints ELISA ELISA (Total Ab & Intact ADC) TimePoints->ELISA LCMS LC-MS (Free Payload & DAR) TimePoints->LCMS

Caption: Workflow for in vitro plasma stability assessment.

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.[25][26]

Methodology:

  • Preparation of Lysosomal Lysate:

    • Isolate lysosomes from cultured cells or liver tissue via differential centrifugation and density gradient ultracentrifugation.[25]

    • Prepare a lysosomal lysate by methods such as freeze-thaw cycles or sonication.

    • Characterize the lysate for the activity of relevant lysosomal enzymes (e.g., cathepsin B, acid phosphatase).[25][26]

  • Incubation:

    • Incubate the ADC with the lysosomal lysate at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.

    • Collect samples at different time points.

  • Analysis:

    • Use LC-MS/MS to monitor the disappearance of the intact ADC and the appearance of the released payload.[26][27][28]

  • Data Interpretation:

    • Efficient payload release in this assay indicates that the linker is susceptible to lysosomal cleavage as intended. Lack of release may suggest a problem with the linker's susceptibility to the target enzymes.

Signaling Pathway: Intracellular ADC Processing and Payload Release

ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome (pH 5.5-6.2) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage (Enzymes, Low pH) Lysosome->Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Effect Cytotoxic Effect Target->Effect

Caption: Intracellular pathway of ADC leading to payload release.

References

Validation & Comparative

A Comparative Guide to the Characterization of Benzyl-PEG2-CH2-Boc and Alternative PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties. This guide provides a comprehensive comparison of the characterization methods for Benzyl-PEG2-CH2-Boc, a commonly utilized PEG-based linker, with two distinct alternatives: a flexible alkyl linker and a rigid piperidine-based linker. The supporting experimental data and detailed protocols provided herein will aid researchers in the selection and validation of appropriate linkers for their specific drug discovery applications.

Spectroscopic and Chromatographic Data Comparison

The following tables summarize the key characterization data for this compound and two alternative PROTAC linkers. This data is essential for confirming the identity, purity, and stability of these critical building blocks.

Table 1: this compound Characterization Data

ParameterData
Molecular Formula C₁₇H₂₆O₅
Molecular Weight 310.39 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.38-7.28 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 3.75-3.65 (m, 8H, PEG-CH₂), 4.15 (s, 2H, O-CH₂-CO), 1.48 (s, 9H, Boc-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5 (C=O), 137.8 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 81.5 (Boc C), 73.3 (Ar-CH₂), 70.8, 70.6, 70.3, 69.4 (PEG-CH₂), 28.2 (Boc CH₃)
Mass Spectrometry (ESI+) m/z 311.18 [M+H]⁺, 255.12 [M-tBu+H]⁺, 211.15 [M-Boc+H]⁺
HPLC Purity (RP-HPLC) ≥98.0%

Table 2: Alternative Linker Characterization Data

Linker TypeMolecular FormulaMolecular WeightKey ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)Mass Spec (ESI+)HPLC Purity
Flexible Alkyl Linker (Boc-NH-(CH₂)₆-COOH)C₁₂H₂₃NO₄245.32 g/mol δ 4.5 (br s, 1H, NH), 3.10 (q, 2H, N-CH₂), 2.35 (t, 2H, CH₂-COOH), 1.65-1.45 (m, 6H, alkyl CH₂), 1.44 (s, 9H, Boc-CH₃), 1.35 (m, 2H, alkyl CH₂)δ 179.0 (COOH), 156.0 (C=O), 79.0 (Boc C), 40.5 (N-CH₂), 34.0 (CH₂-COOH), 30.0, 29.0, 26.5, 24.5 (alkyl CH₂), 28.4 (Boc CH₃)m/z 246.17 [M+H]⁺, 190.11 [M-tBu+H]⁺, 146.14 [M-Boc+H]⁺≥97.0%
Rigid Piperidine Linker (N-Boc-4-piperidinecarboxylic acid)C₁₁H₁₉NO₄229.27 g/mol δ 4.05 (br d, 2H, N-CH₂ₑq), 2.85 (br t, 2H, N-CH₂ₐₓ), 2.50 (tt, 1H, CH-COOH), 1.95 (br d, 2H, CH-CH₂ₑq), 1.75 (qd, 2H, CH-CH₂ₐₓ), 1.46 (s, 9H, Boc-CH₃)δ 181.0 (COOH), 155.0 (C=O), 79.5 (Boc C), 43.0 (N-CH₂), 41.0 (CH-COOH), 28.5 (Boc CH₃), 28.0 (CH-CH₂)m/z 230.13 [M+H]⁺, 174.07 [M-tBu+H]⁺, 130.10 [M-Boc+H]⁺≥98.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of the PROTAC linker.

Instrumentation: 400 MHz NMR Spectrometer

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identify potential impurities.

Instrumentation: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

  • Sample Preparation: Dissolve 1 mg of the linker in 1 mL of methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the PROTAC linker.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the linker in acetonitrile/water (1:1).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the characterization methods described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of linker in ~0.7 mL of CDCl3 acq Acquire 1H and 13C spectra on 400 MHz NMR prep->acq Insert sample into magnet proc Fourier Transform, Phase & Baseline Correction acq->proc Raw data (FID) cal Calibrate spectra (residual solvent peak) proc->cal analysis Assign peaks and determine purity cal->analysis

NMR Spectroscopy Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ion MS Detection cluster_analysis Data Analysis prep Dissolve 1 mg of linker in 1 mL of solvent sep Inject sample onto C18 reversed-phase column prep->sep Inject ion Electrospray Ionization (ESI) sep->ion Eluent detect Mass analysis (m/z) ion->detect analysis Identify molecular ion and fragment peaks detect->analysis

LC-MS Analysis Workflow

Linker_Comparison cluster_main PROTAC Linker Characterization cluster_alts Alternative Linkers cluster_methods Characterization Methods main This compound (PEG-based) flexible Flexible Alkyl Linker (e.g., Boc-NH-(CH2)6-COOH) main->flexible Compared with rigid Rigid Piperidine Linker (e.g., N-Boc-4-piperidinecarboxylic acid) main->rigid Compared with nmr NMR (Structure & Purity) main->nmr ms Mass Spectrometry (Molecular Weight) main->ms hplc HPLC (Purity & Identity) main->hplc flexible->nmr flexible->ms flexible->hplc rigid->nmr rigid->ms rigid->hplc

Logical Relationship of Linker Comparison

A Comprehensive Guide to HPLC and Mass Spectrometry Analysis of Benzyl-PEG2-CH2-Boc Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the purity analysis of Benzyl-PEG2-CH2-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Analytical Workflow

The purity of this compound is typically assessed using a combination of HPLC for separation and quantification, and mass spectrometry for identity confirmation and characterization of impurities.

Analytical Workflow for this compound Purity Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolution HPLC Reversed-Phase HPLC Dissolution->HPLC Injection UV_Detector UV Detector (254 nm) HPLC->UV_Detector CAD_Detector CAD/ELSD Detector HPLC->CAD_Detector Purity_Quantification Purity Quantification UV_Detector->Purity_Quantification Peak Area % CAD_Detector->Purity_Quantification Peak Area % ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) MS_Analysis Full Scan MS ESI_MS->MS_Analysis MSMS_Analysis MS/MS Fragmentation ESI_MS->MSMS_Analysis Identity_Confirmation Identity Confirmation MS_Analysis->Identity_Confirmation [M+H]+, [M+Na]+ Impurity_ID Impurity Identification MSMS_Analysis->Impurity_ID Fragment Ions

Caption: Workflow for the purity analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthetic compounds. For this compound, a reversed-phase method is most effective, separating the target molecule from both more polar and less polar impurities.

Methodology:

  • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended. C18 columns offer greater hydrophobicity and may provide better separation for non-polar impurities, while C8 columns can be advantageous for reducing analysis time.

  • Mobile Phase: A gradient elution is typically employed to ensure the separation of a wide range of potential impurities.

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for MS compatibility.

    • Solvent B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient: A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection:

    • UV-Vis Detector: The benzyl group in the molecule allows for strong UV absorbance at approximately 254 nm. This is the primary method for quantifying the purity of the main compound and any UV-active impurities.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): Since some potential impurities, such as unreacted PEG starting materials, may lack a UV chromophore, a universal detector like CAD or ELSD is recommended for a more comprehensive purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the identity of the main peak observed in the HPLC chromatogram and to identify any co-eluting or closely eluting impurities.

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this class of molecules.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal for accurate mass measurements.

  • Scan Mode:

    • Full Scan: A full scan from m/z 100 to 1000 is performed to detect the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Tandem MS (MS/MS): Fragmentation of the parent ion is performed to confirm its structure and to aid in the identification of impurities.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Expected Ions: For this compound (Molecular Formula: C₁₇H₂₇NO₅, Molecular Weight: 325.40 g/mol ), the following ions are expected in the full scan spectrum:

    • [M+H]⁺: m/z 326.19

    • [M+Na]⁺: m/z 348.17

  • Fragmentation: A key fragmentation pathway for Boc-protected amines in the mass spectrometer is the loss of the Boc group (100.05 Da) or isobutylene (56.06 Da). This fragmentation can be diagnostic for the presence of the Boc protecting group.

Data Presentation and Comparison

The following tables summarize the expected quantitative data from the HPLC and MS analysis of a representative sample of this compound.

Table 1: HPLC Purity Analysis of this compound
Peak No.Retention Time (min)UV Area (%) (254 nm)CAD/ELSD Area (%)Tentative Identification
13.50.81.2Unreacted PEG2-CH2-Boc
28.21.21.0Benzyl Alcohol
312.5 97.5 97.3 This compound
414.10.50.5Dimer impurity
Table 2: Mass Spectrometry Data for this compound and Potential Impurities
CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compound 326.19 326.18 270.13, 226.13, 108.06, 91.05
Unreacted PEG2-CH2-Boc236.15236.14180.09, 136.08
Benzyl Alcohol109.06109.0591.05
Dimer impurity633.36633.35533.29, 326.18

Alternative Analytical Techniques

While HPLC and MS are the primary methods for purity analysis, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can detect impurities with different chemical shifts. However, NMR is generally less sensitive than HPLC for quantitative purity analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., C=O of the carbamate, C-O-C of the ether and PEG). It is not suitable for quantification of minor impurities.

Conclusion

A combination of Reversed-Phase HPLC with both UV and universal detection (CAD or ELSD), coupled with high-resolution mass spectrometry, provides a comprehensive and robust methodology for the purity assessment of this compound. This multi-detector approach ensures the accurate quantification of the main product and the detection and identification of a wide range of potential process-related impurities and degradation products. For routine quality control, a validated HPLC-UV method may be sufficient, while for in-depth characterization and troubleshooting, the addition of a universal detector and mass spectrometry is highly recommended.

A Comparative Guide to Benzyl-PEG2-CH2-Boc and Other Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile.[1] Heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for connecting disparate molecular entities with precision.[2] This guide provides a comparative analysis of Benzyl-PEG2-CH2-Boc, a specialized PEG linker, against other classes of heterobifunctional PEG linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are molecules that possess two different reactive functional groups at either end of a polyethylene glycol chain.[3][] This dual reactivity allows for the controlled and sequential conjugation of two different molecules, such as an antibody and a cytotoxic drug in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[3][5] The PEG component of the linker imparts several advantageous properties, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[6][7]

This compound is a specific type of heterobifunctional PEG linker featuring a short, discrete PEG2 chain. One terminus is functionalized with a benzyl group, and the other with a Boc-protected amine. This particular architecture makes it suitable for specific applications in PROTAC synthesis and other bioconjugation strategies.[8]

Performance Comparison of PEG Linkers

The performance of a heterobifunctional PEG linker is a multifactorial equation influenced by its length, composition, and the nature of its terminal functional groups. These factors collectively impact the stability, solubility, and in vivo behavior of the resulting conjugate.

Impact of PEG Chain Length on Pharmacokinetics and Efficacy

The length of the PEG chain is a crucial parameter that can be modulated to optimize the properties of a bioconjugate.[6] Longer PEG chains generally lead to a larger hydrodynamic radius, which can reduce renal clearance and extend the plasma half-life of the conjugate.[6] However, this can be a trade-off, as increased PEG length may sometimes lead to decreased in vitro cytotoxicity.[9]

Linker TypeApplicationKey FindingReference
No PEGMiniaturized ADCShort half-life (19.6 min)[9]
4 kDa PEGMiniaturized ADC2.5-fold half-life extension[9]
10 kDa PEGMiniaturized ADC11.2-fold half-life extension, reduced off-target toxicity[9][10]
PEG2ADCHigher ADC clearance (~12 mL/day/kg)[7]
PEG4ADCReduced ADC clearance (~8 mL/day/kg)[7]
PEG8ADCFurther reduced ADC clearance (~5 mL/day/kg)[7]
PEG12ADCSimilar clearance to PEG8 (~5 mL/day/kg)[7]
PEG24ADCLowest ADC clearance (~4 mL/day/kg)[7]

This table summarizes data from multiple preclinical studies and is intended to show general trends. The specific impact of PEG length is context-dependent and varies with the antibody, payload, and experimental model.[6]

Influence of Linker Architecture on Stability and Hydrophilicity

The arrangement of the PEG chains within the linker can also significantly affect the properties of the ADC. For instance, linkers with pendant PEG chains have been shown to improve the stability and pharmacokinetic profile of ADCs compared to those with linear PEG chains, especially at high drug-to-antibody ratios (DARs).[11][12]

Linker ArchitectureKey FindingReference
Linear 24-unit PEGLess stable at high DARs, faster clearance[11][12]
Pendant two 12-unit PEGImproved stability, slower clearance rates[11][12]

The hydrophilicity imparted by the PEG linker is crucial for mitigating the aggregation propensity of ADCs, which is often a challenge with hydrophobic cytotoxic payloads.[6] This improved solubility contributes to better formulation stability and overall performance.[]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates using heterobifunctional PEG linkers. Below are representative protocols for the synthesis of a PROTAC and the characterization of an ADC.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Heterobifunctional PEG Linker

This protocol describes a two-step synthesis of a PROTAC targeting the BRD4 protein, utilizing a linker with a DBCO group for click chemistry and a carboxylic acid for amide bond formation.[5]

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

  • Dissolve the heterobifunctional PEG linker (e.g., DBCO-NHCO-PEG4-acid) (1.0 eq) and the E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.[5]

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and an azide-functionalized warhead targeting BRD4 (e.g., (+)-JQ1-PEG4-Azide) (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours in the dark.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.[5]

Protocol 2: Characterization of ADC Purity and Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC)

  • Analyze the ADC sample on a HIC column (e.g., TSKgel Butyl-NPR).

  • Use a mobile phase gradient from high salt (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) to low salt (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Monitor the elution profile at 280 nm.

  • The different peaks in the chromatogram correspond to ADC species with different DARs. Calculate the average DAR by integrating the peak areas.[1]

SDS-PAGE Analysis

  • Run the ADC sample on a non-reducing SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • The different bands will correspond to the naked antibody and the ADC species with varying numbers of conjugated drugs. The shift in molecular weight can be used to estimate the DAR.[1]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the action of PROTACs and the experimental workflows for their synthesis and analysis.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (e.g., using this compound) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Second Conjugation cluster_analysis Analysis Linker Heterobifunctional Linker (e.g., this compound derivative) Coupling Amide Bond Formation (HATU, DIPEA) Linker->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling Linker_E3_Conjugate Linker-E3 Ligase Conjugate Coupling->Linker_E3_Conjugate Final_Conjugation Conjugation Reaction (e.g., Deprotection and Coupling) Linker_E3_Conjugate->Final_Conjugation Target_Binder Target Protein Binder Target_Binder->Final_Conjugation PROTAC_Molecule Final PROTAC Molecule Final_Conjugation->PROTAC_Molecule Purification Purification (HPLC) PROTAC_Molecule->Purification Characterization Characterization (LC-MS) Purification->Characterization

Caption: General workflow for the synthesis and analysis of a PROTAC molecule.

Conclusion

The selection of a heterobifunctional PEG linker is a critical decision in the design and development of advanced bioconjugates like ADCs and PROTACs. While this compound offers a specific set of functionalities for certain applications, the broader family of heterobifunctional PEG linkers provides a wide array of options to modulate the properties of the final product. The length and architecture of the PEG chain are key parameters that can be tuned to optimize pharmacokinetics, stability, and efficacy. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to make informed decisions in their pursuit of novel and effective targeted therapies.

References

Unveiling the Impact of PEG Chain Length on Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed technique to enhance their physicochemical properties. Among the most critical improvements afforded by PEGylation is the enhancement of solubility, a key determinant of a drug's bioavailability and therapeutic efficacy. The length of the conjugated PEG chain is a crucial parameter that can be modulated to fine-tune these properties. This guide provides an objective comparison of the effects of different PEG chain lengths on the solubility of small molecules and biologics, supported by experimental data and detailed methodologies.

The Double-Edged Sword: How PEG Chain Length Influences Solubility

The relationship between PEG chain length and solubility is not always linear and can be influenced by several factors, including the nature of the active pharmaceutical ingredient (API), the type of formulation, and the surrounding microenvironment.

Generally, for poorly water-soluble drugs, an increase in the molecular weight of PEG leads to a higher phase solubility. This is attributed to the increased hydrophilicity and water-solubilizing capacity of longer PEG chains. However, this enhanced solubility does not always translate to a faster dissolution rate. Longer PEG chains can significantly increase the viscosity of the solution surrounding the drug particles, which can, in turn, hinder the drug's release and dissolution. Therefore, an optimal balance between the hydrophilicity of the PEG carrier and the viscosity of the medium is crucial for achieving the desired dissolution profile.

In the context of solid dispersions, where a drug is dispersed within a polymer matrix, PEG molecular weight plays a significant role. While all PEGs can improve drug dissolution compared to the pure drug, an intermediate chain length often provides the best results. For instance, in a study with simvastatin, PEG 12000 demonstrated a more significant increase in dissolution rate compared to both PEG 6000 and PEG 20000.[1][2] The lower hydrophilicity of PEG 6000 and the high viscosity imparted by PEG 20000 were identified as limiting factors.[1][2]

For larger molecules such as proteins and nanoparticles, longer PEG chains generally lead to increased water solubility and prolonged circulation times in the bloodstream.[3][4] The hydrophilic PEG chains create a "stealth" effect, forming a protective hydration layer that shields the molecule from enzymatic degradation and recognition by the immune system.[3][5]

Quantitative Comparison of PEG Chain Length Effects

The following table summarizes experimental data from various studies, illustrating the impact of different PEG molecular weights on solubility and dissolution parameters.

Molecule PEG Molecular Weight (Da) Observation Reference
Simvastatin6000, 12000, 20000Increasing PEG molecular weight resulted in higher phase solubility. PEG 12000 (1:7 drug:carrier ratio) showed a 3-fold increase in dissolution rate compared to the intact drug.[1][2]
Simvastatin(Solid Dispersion)Saturated solubility of the solid dispersion with PEG 12000 was 24.83 µg/mL, significantly higher than the intact drug (8.74 µg/mL).[1][2]
Itraconazole(in PEG-HPMC solid dispersions)In lower percentages of PEG, shorter chain lengths resulted in a higher dissolution rate.
Cefixime4000, 6000PEG 4000 enhanced the dissolution profile, while PEG 6000 did not, likely due to increased miscibility and lower viscosity with the shorter chain length.
Methotrexate-loaded Chitosan Nanoparticles750, 2000, 5000An increase in PEG molecular weight led to a decrease in macrophage uptake and prolonged blood circulation time.[3][6]
Chitosan2000, 5000Water solubility of chitosan increased with a higher degree of mPEG grafting. Longer PEG chains led to faster drug release from PEG-grafted chitosan nanoparticles.[3][4][6]

Experimental Protocols

Accurate assessment of the effects of PEG chain length on solubility relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Phase Solubility Studies

This method is used to determine the effect of a solubilizing agent (in this case, PEG) on the solubility of a drug.

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the different molecular weight PEGs to be tested.

  • Addition of Drug: Add an excess amount of the poorly soluble drug to each PEG solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved drug. Withdraw an aliquot of the supernatant, filter it, and dilute it appropriately.

  • Quantification: Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the solubility of the drug as a function of the PEG concentration for each PEG molecular weight. The slope of the resulting phase solubility diagram provides information about the solubilization efficiency.

In Vitro Dissolution Testing of Solid Dispersions

This experiment evaluates the rate and extent of drug release from a solid dispersion formulation.

Methodology:

  • Preparation of Solid Dispersions: Prepare solid dispersions of the drug with different molecular weight PEGs at various drug-to-carrier ratios using a suitable method (e.g., solvent evaporation or fusion method).

  • Dissolution Apparatus: Utilize a USP Dissolution Apparatus (e.g., Apparatus 2, paddle type).

  • Dissolution Medium: Fill the dissolution vessels with a specified volume of a relevant dissolution medium (e.g., phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C.

  • Test Initiation: Introduce a precisely weighed amount of the solid dispersion, equivalent to a specific dose of the drug, into each vessel. Start the apparatus at a defined rotation speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the collected samples and analyze the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the dissolution profile for each formulation.

Protein Solubility Measurement using PEG Precipitation

This assay assesses the relative solubility of proteins by inducing precipitation with PEG.

Methodology:

  • Preparation of Protein and PEG Solutions: Prepare a stock solution of the purified protein in a suitable buffer. Prepare a series of PEG solutions (e.g., PEG 6000) at different concentrations in the same buffer.

  • Titration and Mixing: In a multi-well plate, mix the protein solution with the different PEG solutions to achieve a range of final PEG concentrations.

  • Incubation: Seal the plate and incubate it at a constant temperature (e.g., 4°C) for a specified duration (e.g., 48 hours) to allow for equilibration and precipitation.

  • Separation of Precipitate: Centrifuge the plate to pellet the precipitated protein.

  • Supernatant Analysis: Carefully transfer the supernatant to a new UV-transparent plate.

  • Quantification of Soluble Protein: Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.

  • Data Analysis: Plot the concentration of soluble protein as a function of the PEG concentration. The PEG concentration at which 50% of the protein has precipitated (PEG1/2) can be used as a measure of relative solubility.[1][7]

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for phase solubility studies and dissolution testing.

PhaseSolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare PEG Solutions (Varying MW & Conc.) B Add Excess Drug A->B C Agitate at Constant Temp. B->C D Centrifuge & Filter C->D E Analyze Supernatant (UV/HPLC) D->E F Plot Solubility vs. PEG Conc. E->F

Caption: Workflow for Phase Solubility Studies.

DissolutionTestingWorkflow cluster_prep Preparation cluster_testing Testing cluster_sampling Sampling & Analysis A Prepare Solid Dispersions (Drug + PEG) B Add to Dissolution Apparatus A->B C Run at 37°C with Stirring B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Drug Concentration (UV/HPLC) D->E F Plot % Drug Released vs. Time E->F

Caption: Workflow for Dissolution Testing.

Conclusion

The selection of an appropriate PEG chain length is a critical consideration in the formulation of both small molecules and biologics. While longer PEG chains can enhance the thermodynamic solubility of a drug, the resulting increase in viscosity may negatively impact its dissolution rate. For macromolecules, longer PEG chains are generally favored for their ability to improve solubility and extend in vivo circulation. A thorough understanding of these competing effects, supported by robust experimental data, is essential for the rational design of PEGylated therapeutics with optimal solubility and bioavailability. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and formulation scientists working to harness the full potential of PEGylation technology.

References

Stability of PEG Linkers: A Comparative Guide to In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of polyethylene glycol (PEG) linkers is critical for the successful design and development of long-acting therapeutics, antibody-drug conjugates (ADCs), and other advanced drug delivery systems. The choice of linker chemistry dictates the pharmacokinetic profile, efficacy, and safety of the final product. This guide provides a comparative overview of common in vitro and in vivo assays used to evaluate PEG linker stability, supported by experimental data and detailed protocols.

The stability of a PEG linker is not an inherent property but is highly dependent on its chemical structure and the physiological environment it encounters. Linkers can be designed to be stable, providing a long circulation half-life, or cleavable, releasing the payload in response to specific triggers such as pH changes or enzymatic activity. This guide will explore the assays used to characterize both stable and cleavable PEG linkers.

Comparative Stability of Common PEG Linkers

The stability of PEG linkers is fundamentally determined by the type of covalent bond linking the PEG moiety to the payload and the targeting molecule. Ether and amide linkages are generally more stable than ester and carbonate linkages, which are more susceptible to hydrolysis.

Linker TypeBond TypeIn Vitro Stability (t½ in plasma)In Vivo Stability (t½)Cleavage MechanismKey Considerations
Ether-based C-O-C> 100 hoursLongGenerally stable, slow metabolismHigh stability is suitable for long-circulating drugs where payload release is not desired.
Amide-based CO-NH> 100 hoursLongGenerally stable, slow enzymatic cleavageMore stable than esters to hydrolysis.[1][2]
Ester-based CO-OHours to daysShort to moderateHydrolysis (chemical and enzymatic)Stability is pH-dependent and can be tuned by modifying the chemical structure near the ester bond.[3][4]
Carbonate-based O-CO-OHours to daysShort to moderateHydrolysisGenerally more labile than esters.
Dipeptide-based AmideStable in plasma, cleaved in lysosomesLong in circulation, short in tumorEnzymatic (e.g., Cathepsin B)Designed for specific release in the lysosomal compartment of target cells. Half-lives in human plasma can be very long (e.g., 230 days for Val-Cit).[5]
Hydrazone-based C=N-NHStable at neutral pH, labile at acidic pHModerateAcid-catalyzed hydrolysisUseful for drug release in the acidic environment of endosomes or tumors. Plasma half-life can be around 2-3 days.[5][6]

In Vitro Stability Assays

In vitro assays provide a controlled environment to assess the intrinsic stability of PEG linkers and to screen candidates before advancing to more complex and costly in vivo studies.

Plasma Stability Assay

This assay evaluates the stability of a PEGylated compound in plasma from different species (e.g., human, mouse, rat) to identify potential species-specific differences in enzymatic cleavage.

Experimental Protocol:

  • Preparation: A stock solution of the PEGylated compound is prepared, typically in DMSO.

  • Incubation: The compound is incubated in plasma at 37°C at a final concentration typically in the low micromolar range. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. An internal standard is often added at this step.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining intact compound and/or the appearance of cleavage products.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of PEGylated compound B Incubate in plasma at 37°C A->B C Collect aliquots at time points B->C D Quench reaction and precipitate proteins C->D E Centrifuge and collect supernatant D->E F Analyze by LC-MS/MS E->F G Calculate half-life (t½) F->G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare buffers at various pH values B Incubate compound in buffers at 37°C A->B C Collect aliquots at time points B->C D Analyze by HPLC or LC-MS C->D E Determine degradation rate and half-life D->E A Administer compound to animal model (e.g., IV) B Collect blood samples at various time points A->B C Isolate plasma B->C D Quantify intact compound, payload, and/or total Ab (ELISA, LC-MS/MS) C->D E Calculate PK parameters (t½, CL, Vd) D->E

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, biodistribution, and ultimately, the balance between on-target potency and off-target toxicity. This guide provides an objective comparison of the performance of ADCs with cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key concepts.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, glutathione).[1][2]Relies on the complete degradation of the antibody in the lysosome following internalization.[1][2]
Bystander Effect Capable of inducing a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[1][2]Generally, a limited or absent bystander effect as the payload is released intracellularly and is often charged, preventing diffusion across cell membranes.[3]
Plasma Stability Can be susceptible to premature payload release in circulation, potentially leading to off-target toxicity.[1][3]Typically exhibit higher plasma stability, leading to a more favorable safety profile.[3][4]
Therapeutic Window Potentially narrower due to the risk of off-target toxicity.Often wider due to improved stability and targeted payload release.[4]
Versatility A wider range of payload compatibility and release mechanisms.More dependent on efficient ADC internalization and lysosomal processing.[5]

Quantitative Performance Data

Direct head-to-head comparisons of the same antibody-payload conjugate with both a cleavable and a non-cleavable linker in the same study are not abundant in the literature. However, by synthesizing data from various preclinical studies, we can draw informative comparisons.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The following table summarizes IC50 values for various ADCs, highlighting the impact of the linker type.

ADCTarget AntigenCell LineLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAEHER2SK-BR-3Cleavable (vc)MMAE~13-50Inferred from multiple sources
Trastuzumab-MCC-DM1 (T-DM1)HER2SK-BR-3Non-cleavableDM1Data not specifiedInferred from multiple sources
Anti-CD30-vc-MMAECD30L540cyCleavable (vc)MMAE1.9Inferred from multiple sources
Anti-CD22-MCC-DM1CD22RamosNon-cleavableDM1Potent in vivo[5]
Anti-CD79b-MC-MMAFCD79bRamosNon-cleavableMMAFPotent in vivo[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition

The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. The following data is from xenograft models.

ADCXenograft ModelLinker TypeDosingOutcomeReference
Anti-CD22 ADCsNHL XenograftCleavableNot specifiedEffective[5]
Anti-CD22 ADCsNHL XenograftNon-cleavableNot specifiedEffective, with complete tumor regression in some models[5]
Anti-CD79b ADCsNHL XenograftCleavableNot specifiedEffective[5]
Anti-CD79b ADCsNHL XenograftNon-cleavableNot specifiedEffective, with complete tumor regression in some models[5]
Trastuzumab-Exo-linker-ExatecanNCI-N87 Gastric CancerCleavable (Exo)Not specifiedComparable to T-DXd[7]
Trastuzumab-deruxtecan (T-DXd)NCI-N87 Gastric CancerCleavable (GGFG)Not specifiedComparable to Exo-linker ADC[7]
Trastuzumab-mavg-MMAUHER2+ XenograftCleavable (stabilized)1 or 2 mg/kgSuperior efficacy to trastuzumab-vc-MMAE[8]
Trastuzumab-vc-MMAEHER2+ XenograftCleavable (vc)Not specifiedLess effective than trastuzumab-mavg-MMAU[8]

Signaling Pathways and Mechanisms of Action

ADCs_Mechanism_of_Action cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC Binds to Antigen Endocytosis_C Endocytosis ADC_C->Endocytosis_C Internalization Lysosome_C Lysosome Endocytosis_C->Lysosome_C Payload_Release_C Payload Release (Enzymatic/pH) Lysosome_C->Payload_Release_C Cleavage Target_Cell_Death_C Target Cell Apoptosis Payload_Release_C->Target_Cell_Death_C Induces Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release_C->Bystander_Cell Diffusion Bystander_Effect Bystander Cell Apoptosis Bystander_Cell->Bystander_Effect Induces ADC_NC ADC Binds to Antigen Endocytosis_NC Endocytosis ADC_NC->Endocytosis_NC Internalization Lysosome_NC Lysosome Endocytosis_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Payload-Linker-Amino Acid Release Degradation_NC->Payload_Release_NC Target_Cell_Death_NC Target Cell Apoptosis Payload_Release_NC->Target_Cell_Death_NC Induces

Caption: Mechanisms of action for ADCs with cleavable vs. non-cleavable linkers.

Experimental Workflows

The following diagram illustrates a general workflow for comparing the efficacy of ADCs with different linker technologies.

ADC_Comparison_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison ADC_Cleavable ADC with Cleavable Linker Cytotoxicity Cytotoxicity Assay (IC50) ADC_Cleavable->Cytotoxicity Bystander Bystander Effect Assay ADC_Cleavable->Bystander Stability Plasma Stability Assay ADC_Cleavable->Stability Internalization Internalization Assay ADC_Cleavable->Internalization ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Bystander ADC_NonCleavable->Stability ADC_NonCleavable->Internalization TGI Tumor Growth Inhibition Cytotoxicity->TGI Bystander->TGI PK Pharmacokinetics Stability->PK Internalization->TGI Analysis Comparative Efficacy & Safety Profile TGI->Analysis PK->Analysis Toxicity Toxicity Assessment Toxicity->Analysis

Caption: General experimental workflow for comparing ADC efficacy.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.

Methodology:

  • Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (cleavable and non-cleavable linker versions) and the unconjugated antibody. Add the different concentrations to the cells.

  • Incubation: Incubate the plates for a period that allows for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[9]

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of ADCs in a xenograft mouse model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, unconjugated antibody, ADC with cleavable linker, ADC with non-cleavable linker). Administer the treatments, typically intravenously.[6]

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

  • Co-culture: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADCs.

  • Incubation: Incubate for a suitable period (e.g., 72-96 hours).

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry to distinguish between the two cell populations based on the fluorescent marker. Determine the viability of each population.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured and treated alone. A significant decrease in viability in the co-culture indicates a bystander effect.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in ADC design, with significant implications for efficacy and safety. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[1][2] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[1][3] Non-cleavable linkers generally provide superior plasma stability and a more favorable safety profile by restricting payload release to the target cells.[3][4] Their efficacy, however, is highly dependent on efficient ADC internalization and lysosomal degradation and they lack a significant bystander effect.[3][5] The optimal linker choice is therefore context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload. A thorough understanding of the comparative performance and mechanisms of action of both linker types, supported by robust experimental data, is essential for the rational design of the next generation of safe and effective antibody-drug conjugates.

References

Navigating the PROTAC Frontier: A Comparative Guide to the Biological Activity of Molecules Conjugated with Benzyl-PEG2-CH2-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. This guide provides a comprehensive comparison of the biological activity of molecules conjugated with the Benzyl-PEG2-CH2-Boc linker and its alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to make informed decisions in the design and optimization of potent and selective protein degraders.

The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is not merely a spacer but plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase. This proximity is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome. The composition, length, and flexibility of the linker significantly influence the stability and conformation of this ternary complex, thereby impacting the degradation efficiency (DC50 and Dmax values) of the PROTAC.[2]

Performance Comparison: this compound vs. Alternative Linkers

Table 1: Comparison of Linker Performance in BTK-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
MT802 Polyethylene glycol (PEG)<1>95[3]
SJF608 Modified PEG (without amide)Similar to MT802Similar to MT802[3]
RC-1 PEG6~25>90[4]
RC-3 Dimethylated cyanoacrylamide<10~90[4]
IR-1 Acrylamide<10>90[4]
NC-1 Non-covalent analog2.297[4]

Table 2: Comparison of Linker Performance in BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1 Optimized PEG<1>90[5]
PROTAC 3 Azacarbazole-based0.051>90[5]
PROTAC 4 Lenalidomide-basedPicomolar range>90[5]
PROTAC 9 Phenyl glutarimide-based0.87>90[5]

Note: The data presented is for illustrative purposes to demonstrate the impact of linker variation. Direct comparison requires identical target and E3 ligase ligands.

Experimental Protocols

Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize the biological activity of PROTACs.

Western Blot Analysis for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

HTRF is a robust method to measure the formation of the PROTAC-induced ternary complex in a high-throughput format.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged)

  • PROTAC of interest

  • HTRF donor fluorophore-labeled antibody against one tag (e.g., anti-GST-Europium)

  • HTRF acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-XL665)

  • Assay buffer

  • Microplate reader capable of HTRF measurements

Procedure:

  • Assay Setup: In a microplate, add the assay buffer, the tagged target protein, and the tagged E3 ligase complex.

  • PROTAC Addition: Add serial dilutions of the PROTAC to the wells. Include a no-PROTAC control.

  • Antibody Addition: Add the HTRF donor and acceptor antibodies to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and antibody binding.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). An increase in the HTRF ratio indicates the formation of the ternary complex.[7]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin

  • Western blot reagents (as described above)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a vehicle control. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the incubation to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G agarose beads to pull down the complex.

    • Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the target protein and any bound proteins from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein. A ladder of high molecular weight bands indicates successful ubiquitination.[6][8]

Visualizing the Process: Signaling Pathways and Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Comparative PROTAC Evaluation Workflow start Start: Design & Synthesize PROTACs with Different Linkers cell_culture Cell Culture & Treatment start->cell_culture western_blot Western Blot for Protein Degradation (DC50, Dmax) cell_culture->western_blot htrf HTRF Assay for Ternary Complex Formation cell_culture->htrf ubiquitination In-Cell Ubiquitination Assay cell_culture->ubiquitination data_analysis Data Analysis & Comparison western_blot->data_analysis htrf->data_analysis ubiquitination->data_analysis conclusion Conclusion: Identify Optimal Linker data_analysis->conclusion

Caption: Experimental Workflow for PROTAC Comparison.

Conclusion

The selection of an appropriate linker is a paramount consideration in the development of effective PROTACs. While direct comparative data for molecules conjugated specifically with this compound remains to be extensively published, the analysis of structurally related PEG-based linkers provides valuable insights into the structure-activity relationships that govern PROTAC efficacy. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation and comparison of different linker strategies. By employing these methodologies, researchers can accelerate the rational design of novel protein degraders with enhanced potency, selectivity, and therapeutic potential.

References

A Head-to-Head Comparison of Benzyl-PEG2-CH2-Boc and Fmoc-Protected Linkers in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the successful synthesis of complex molecules. Among these tools, linkers play a crucial role in connecting different molecular entities, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The choice of protecting group on these linkers dictates the synthetic strategy, influencing reaction conditions, yield, and purity of the final product. This guide provides an objective, data-driven comparison of two common types of linkers: those bearing the acid-labile tert-butoxycarbonyl (Boc) group, exemplified by Benzyl-PEG2-CH2-Boc, and those with the base-labile fluorenylmethyloxycarbonyl (Foc) group, represented by Fmoc-NH-PEG2-CH2COOH.

The core difference between these two linker classes lies in their orthogonal deprotection schemes. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a mild base, most commonly piperidine.[1][] This fundamental distinction has significant implications for synthetic workflows, particularly when dealing with molecules that contain other sensitive functional groups.

Chemical Structures and Properties

The this compound linker features a Boc-protected amine, a short polyethylene glycol (PEG) spacer to enhance solubility, and a benzyl group.[3] In contrast, the Fmoc-NH-PEG2-CH2COOH linker incorporates an Fmoc-protected amine, a similar PEG2 spacer, and a terminal carboxylic acid, which serves as a handle for conjugation.[4][5] The PEG component in both linkers improves the pharmacokinetic properties of the resulting conjugates and reduces toxicity.[6]

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side experimental comparisons of these specific linkers are not extensively published, their performance can be reliably inferred from the well-established principles of Boc and Fmoc solid-phase peptide synthesis (SPPS) and bioconjugation chemistry. The following tables summarize the key characteristics and performance metrics based on available data for these protecting group strategies.

FeatureThis compoundFmoc-NH-PEG2-CH2COOHReference(s)
Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)[1][]
Cleavage Condition Acid-labile (e.g., Trifluoroacetic acid)Base-labile (e.g., Piperidine)[1][]
Stability Stable to basic and nucleophilic conditionsStable to acidic conditions[4]
Primary Applications PROTACs, ADCs, general chemical synthesisSolid-Phase Peptide Synthesis (SPPS), bioconjugation[3][4]

Table 1: General Properties of this compound and Fmoc-NH-PEG2-CH2COOH Linkers

ParameterBoc DeprotectionFmoc DeprotectionReference(s)
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)[7][8]
Typical Conditions 20-50% TFA in DCM, 0°C to room temperature, 1-2 hours20% Piperidine in DMF, room temperature, 10-20 minutes[7][9]
Potential Side Reactions Alkylation of sensitive residues by the tert-butyl cation, premature cleavage of other acid-labile groups.Aspartimide formation, diketopiperazine formation at the dipeptide stage, 3-(1-Piperidinyl)alanine formation with C-terminal cysteine.[10][11]
Monitoring Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)UV spectroscopy (monitoring the release of the dibenzofulvene-piperidine adduct)[4][7]

Table 2: Comparison of Deprotection Protocols and Potential Side Reactions

Experimental Protocols

Detailed methodologies for the deprotection of Boc and Fmoc groups are crucial for reproducible and high-yield synthesis.

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive residues prone to alkylation (e.g., tryptophan, methionine), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[7][11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of a weak base like sodium bicarbonate.[7]

Protocol 2: Standard Fmoc Deprotection using Piperidine/DMF
  • Swell the resin-bound Fmoc-protected substrate in N,N-Dimethylformamide (DMF).[12]

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for an initial 2 minutes.[8]

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes.[8][9]

  • Drain the solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

  • The completion of the deprotection can be confirmed by a colorimetric method such as the Kaiser test.

Visualizing the Chemistry: Structures and Workflows

To further clarify the differences between these two linker strategies, the following diagrams illustrate their chemical structures and the respective deprotection workflows.

Chemical Structures of Linkers cluster_boc This compound cluster_fmoc Fmoc-NH-PEG2-CH2COOH Boc_Linker Boc_Linker Fmoc_Linker Fmoc_Linker

Chemical structures of the compared linkers.

Deprotection Workflows cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection Boc_Start Boc-Protected Linker Boc_Reagent TFA / DCM Boc_Start->Boc_Reagent Acidolysis Boc_End Deprotected Amine (TFA Salt) Boc_Reagent->Boc_End Fmoc_Start Fmoc-Protected Linker Fmoc_Reagent Piperidine / DMF Fmoc_Start->Fmoc_Reagent Base Cleavage Fmoc_End Deprotected Amine Fmoc_Reagent->Fmoc_End

Simplified deprotection workflows.

Orthogonal Protection Strategy Molecule Complex Molecule (with Acid- and Base-Labile Groups) Boc_Linker Boc-Protected Linker Molecule->Boc_Linker Fmoc_Linker Fmoc-Protected Linker Molecule->Fmoc_Linker Acid_Cleavage Acidic Conditions (e.g., TFA) Boc_Linker->Acid_Cleavage Base_Cleavage Basic Conditions (e.g., Piperidine) Boc_Linker->Base_Cleavage Stable Fmoc_Linker->Acid_Cleavage Stable Fmoc_Linker->Base_Cleavage Deprotected_Boc Amine Deprotected Acid_Cleavage->Deprotected_Boc Intact_Fmoc Fmoc Group Intact Acid_Cleavage->Intact_Fmoc Deprotected_Fmoc Amine Deprotected Base_Cleavage->Deprotected_Fmoc Intact_Boc Boc Group Intact Base_Cleavage->Intact_Boc

The principle of orthogonal protection.

Conclusion

The choice between this compound and Fmoc-protected linkers is dictated by the overall synthetic strategy and the chemical nature of the molecule being synthesized. The Boc-based linker is ideal for syntheses where acid-labile protecting groups are not present elsewhere in the molecule or when a final, global deprotection with strong acid is planned. Its stability to basic and nucleophilic conditions is a key advantage.

Conversely, the Fmoc-based linker is the cornerstone of the widely adopted Fmoc/tBu strategy in modern solid-phase peptide synthesis.[1] Its mild, base-labile deprotection allows for the synthesis of complex peptides and other biomolecules containing acid-sensitive functionalities. The orthogonality of the Fmoc group to common acid-labile side-chain protecting groups provides a high degree of flexibility and control in multi-step syntheses. For researchers working with delicate and complex biomolecules, the Fmoc-protected linker often represents a more versatile and milder approach.

References

Validating Commercial Benzyl-PEG2-CH2-Boc: A Comparative Guide to Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical reagents like Benzyl-PEG2-CH2-Boc, a key polyethylene glycol (PEG)-based PROTAC linker, are paramount for reproducible and reliable results.[1] This guide provides a comparative framework for validating the quality of commercially sourced this compound. It outlines essential analytical techniques, presents illustrative data for comparison, and details the experimental protocols necessary for robust quality control.

Section 1: Analytical Techniques for Identity and Purity Assessment

A multi-pronged analytical approach is crucial for unequivocally confirming the identity and quantifying the purity of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Comparative Overview of Analytical Methods
Technique Information Provided Key Advantages Potential Challenges
¹H NMR Spectroscopy Confirms the chemical structure and identifies proton environments.Provides detailed structural information; can quantify impurities if distinct signals are present.Signal overlap can complicate interpretation; requires deuterated solvents.
LC-MS Confirms molecular weight and provides purity data based on chromatographic separation.High sensitivity and specificity; separates the main compound from impurities.[]The Boc-protecting group can be labile under certain MS conditions, leading to fragmentation.[3][4][5]
HPLC-ELSD/CAD Quantifies purity by separating the compound from non-volatile impurities.Ideal for compounds like PEGs that lack a UV chromophore.[6][7]Semi-volatile impurities may not be detected by ELSD; requires specialized detectors.[6]

Section 2: Experimental Data and Interpretation

The following tables provide expected (theoretical) data for a pure sample of this compound against representative data from two hypothetical commercial batches, one of high purity and one of questionable purity.

¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Molecular Formula: C₁₇H₂₆O₅ Molecular Weight: 310.39[1]

Assignment Expected Chemical Shift (δ ppm) Batch A (High Purity) Observed (δ ppm) Batch B (Questionable Purity) Observed (δ ppm) Notes
-C(CH₃)₃ (Boc) ~1.45 (s, 9H)1.45 (s, 9H)1.45 (s, 9H)Characteristic singlet for the tert-butyl group.
-O-CH₂-CH₂-O- ~3.55-3.75 (m, 8H)3.58-3.72 (m, 8H)3.58-3.73 (m, 8H); extraneous peaks at 3.4-3.5Multiplet for the PEG chain protons. Extraneous peaks may indicate PEG-related impurities (e.g., different chain lengths).[8]
-CH₂- (Boc) ~4.20 (d, 2H)4.21 (d, 2H)4.21 (d, 2H)
Ar-CH₂- ~4.58 (s, 2H)4.58 (s, 2H)4.58 (s, 2H)Singlet for the benzylic protons.
Ar-H ~7.25-7.40 (m, 5H)7.28-7.38 (m, 5H)7.28-7.39 (m, 5H); small peak at ~8.1Aromatic protons. Peak at 8.1 ppm could suggest an aldehyde impurity (e.g., benzaldehyde).[9]
Solvent/Water Varies1.56 (H₂O), 7.26 (CDCl₃)1.57 (H₂O), 7.26 (CDCl₃)Residual solvent and water signals.
LC-MS Data Comparison
Parameter Expected Value Batch A (High Purity) Batch B (Questionable Purity) Notes
Retention Time (RT) Method-dependent5.2 min5.2 min (Major), 4.8 min (Minor)The presence of additional peaks indicates impurities.
Purity (by Area %) >98%99.5%91.3%Purity is calculated from the integrated peak areas.
Observed Mass [M+Na]⁺ 333.17333.18333.18Confirms the molecular weight of the main compound.
Key Fragments Varies[M-Boc+H]⁺ (211.13)[M-Boc+H]⁺ (211.13)Loss of the Boc group is a common fragmentation pattern.[3][10]
Impurity Masses N/ANot Detected[M+Na]⁺ = 289.14Corresponds to a potential impurity (e.g., Benzyl-PEG1-CH2-Boc).

Section 3: Alternative Linkers for Comparison

While this compound is a versatile linker, alternative structures may be considered depending on the specific application, such as desired solubility, length, and rigidity.

Linker Type Structure Example Key Characteristics
Longer PEG Chain Benzyl-PEG3-CH2-Boc[11]Increases hydrophilicity and linker length.
Alkyl Chain Boc-NH-(CH₂)₈-COOHProvides a more rigid and hydrophobic spacer.
Alkoxy Alkane Boc-PEG2-ethoxyethane-PEG2-benzyl[12]Offers different spatial arrangements and solubility.

Section 4: Experimental Protocols and Workflows

Analytical Workflow

A systematic workflow ensures all necessary checks are performed on a new batch of material.

G Figure 1. Quality Control Workflow for this compound cluster_0 Initial Checks cluster_1 Analytical Validation cluster_2 Data Analysis & Decision A Receive Commercial This compound B Visual Inspection (Color, Phase) A->B C Check Certificate of Analysis (CoA) B->C D ¹H NMR Analysis C->D E LC-MS Analysis D->E If structure is consistent F HPLC-ELSD/CAD Purity Analysis E->F G Compare Data to Specifications F->G H Identity Confirmed? G->H I Purity >98%? H->I Yes K Reject Batch H->K No J Release for Use I->J Yes I->K No

Figure 1. Quality Control Workflow for this compound
Protocol: ¹H NMR Spectroscopy

  • Preparation : Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition : Transfer the solution to an NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Analysis : Process the spectrum, referencing the residual CHCl₃ signal to δ 7.26 ppm. Integrate all peaks and assign them to the corresponding protons in the structure. Check for any unassigned signals that may indicate impurities.

Protocol: LC-MS
  • Sample Preparation : Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of ~50 µg/mL with the initial mobile phase.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).

    • Scan Range : m/z 100-1000.

    • Analysis : Extract the ion chromatogram for the expected adducts (e.g., [M+H]⁺, [M+Na]⁺) and integrate the peak area to determine purity. Search for masses corresponding to potential impurities. Note that using soft ionization techniques or lowering the fragmentor voltage can help minimize in-source decay of the Boc group.[5]

Protocol: HPLC with Evaporative Light Scattering Detection (ELSD)
  • Sample Preparation : Prepare samples at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions : Use the same chromatographic conditions as described for LC-MS.

  • ELSD Conditions :

    • Nebulizer Temperature : 40 °C.

    • Evaporator Temperature : 60 °C.

    • Gas Flow Rate : 1.5-2.0 SLM (Standard Liters per Minute).[6]

  • Analysis : Integrate the peak areas from the ELSD chromatogram. The relative area percentage of the main peak corresponds to the purity of the non-volatile components.

Section 5: Role in PROTAC Signaling Pathway

This compound serves as a linker component in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] The linker's role is to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex.

G Figure 2. General PROTAC Mechanism of Action A PROTAC (Linker + Ligands) D Ternary Complex (POI-PROTAC-E3) A->D B Target Protein (POI) B->D C E3 Ubiquitin Ligase C->D F Poly-ubiquitination of Target Protein D->F Catalyzes E Ubiquitin (Ub) E->F ATP G Proteasome F->G Recognition H Protein Degradation G->H Results in

Figure 2. General PROTAC Mechanism of Action

This diagram illustrates how the PROTAC, enabled by its linker, brings the target protein and the E3 ligase into proximity. This leads to the ubiquitination of the target, marking it for destruction by the proteasome, thereby reducing its cellular levels. The purity of the linker is critical, as impurities could lead to inactive or off-target PROTACs, confounding experimental results.

References

Assessing the Impact of PEGylation on Protein Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone of drug development, primarily to extend the circulating half-life of biologics. A key purported benefit of this modification is the reduction of the protein's immunogenicity by sterically shielding epitopes from immune surveillance. However, the impact of PEGylation on the immune response is not always straightforward. This guide provides an objective comparison of the immunogenicity of PEGylated proteins versus their non-PEGylated counterparts, supported by experimental data, detailed methodologies for key assays, and visual representations of the underlying immunological pathways.

The Double-Edged Sword of PEGylation

PEGylation can be a double-edged sword in the context of immunogenicity. While the PEG moiety can effectively mask immunogenic epitopes on the protein surface, leading to a reduced anti-drug antibody (ADA) response against the protein component, PEG itself can be immunogenic.[1] This has led to the observation of anti-PEG antibodies, which can have significant clinical consequences, including accelerated blood clearance (ABC) of the PEGylated therapeutic and hypersensitivity reactions.[1] The propensity for a PEGylated protein to induce an immune response is influenced by a multitude of factors, including the size and structure of the PEG, the nature of the protein therapeutic, the route of administration, and patient-specific factors.[2]

Quantitative Comparison of Immunogenicity

The following tables summarize clinical and preclinical data comparing the immunogenicity of several PEGylated therapeutic proteins with their non-PEGylated precursors.

Table 1: Comparison of Hypersensitivity Reactions with Asparaginase Formulations

TherapeuticFormulationIncidence of Hypersensitivity ReactionsStudy PopulationReference
L-AsparaginaseNative E. coli2 of 27 patients (7.4%) with grade 3 or 4 allergic reactionsChildren with acute lymphoblastic leukemia in second bone marrow relapse[3]
PEG-AsparaginasePEGylated E. coli0 of 17 patients (0%) with grade 3 or 4 allergic reactionsChildren with acute lymphoblastic leukemia in second bone marrow relapse[3]
PEG-AsparaginasePEGylated E. coli3 of 42 patients (7.1%) with grade 1 or 2 allergic reactions (in patients with a prior history of allergy to native L-asparaginase)Children with acute lymphoblastic leukemia in second bone marrow relapse[3]

Table 2: Incidence of Anti-Drug Antibodies against Interferon-α Formulations

TherapeuticFormulationIncidence of Binding Antibodies (BAbs)Incidence of Neutralizing Antibodies (NAbs)Study PopulationReference
Interferon-α-2aRecombinant Human71.4%Not significantly different from other groupsPatients with BCR/ABL-negative myeloproliferative neoplasms[4][5]
Interferon-α-2bRecombinant Human33.3%Not significantly different from other groupsPatients with BCR/ABL-negative myeloproliferative neoplasms[4][5]
Peg-Interferon-α-2aPEGylated Recombinant Human51.4%Not significantly different from other groupsPatients with BCR/ABL-negative myeloproliferative neoplasms[4][5]
Peginterferon beta-1aPEGylated Recombinant Human6%<1%Patients with relapsing-remitting multiple sclerosis[6]

Table 3: Immunogenicity of Uricase Formulations

TherapeuticFormulationAntibody ResponseStudy ModelReference
UricaseUnmodified RecombinantHighly immunogenicUricase-deficient mice[7]
PEG-UricasePEGylated Recombinant MammalianNo detectable anti-uricase antibodies after repeated dosingUricase-deficient mice[7]
PegloticasePEGylated Recombinant MammalianHigh percentage of patients (~92%) developed anti-drug antibodies (with a strong response to the PEG moiety)Patients with chronic refractory gout[8]

Key Experimental Protocols for Immunogenicity Assessment

A tiered approach, including screening, confirmation, and characterization, is essential for a robust assessment of immunogenicity. The two most widely used techniques for detecting and characterizing ADAs are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Bridging ELISA for Anti-Drug Antibody (ADA) Detection

This assay format is highly sensitive and suitable for high-throughput screening of ADAs in patient samples.[9]

Principle: The bridging ELISA detects bivalent ADAs that can simultaneously bind to two molecules of the drug. In this setup, the therapeutic drug is used as both the capture and detection reagent.

Materials:

  • 384-well or 96-well microtiter plates[6][10]

  • Therapeutic drug (for coating and conjugation)

  • Conjugation kit for labeling the drug with an enzyme (e.g., Horseradish Peroxidase - HRP) or a tag (e.g., Biotin)[6]

  • Patient serum samples

  • Positive control anti-drug antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)[11][12]

  • Blocking buffer (e.g., 5% BSA in PBST)[11][12]

  • Assay diluent (e.g., 10% human serum in PBST)[11][13]

  • Substrate for the enzyme (e.g., TMB for HRP)[14]

  • Stop solution (if using a colorimetric substrate)

  • Plate reader (fluorescence or absorbance)[6][10]

Protocol:

  • Coating: Prepare the unconjugated therapeutic drug at a concentration of 1 µg/ml in PBS. Coat the wells of the microtiter plate with the drug solution (e.g., 20 µl for a 384-well plate or 100 µl for a 96-well plate) and incubate overnight at 4°C.[6][12][13]

  • Washing: Wash the plate five times with wash buffer.[11][12][13]

  • Blocking: Add blocking buffer to each well (e.g., 100 µl for a 384-well plate or 300 µl for a 96-well plate) and incubate for 1 hour at room temperature (RT).[11][12][13]

  • Washing: Wash the plate five times with wash buffer.[11][12][13]

  • Sample/Standard Incubation: Prepare a dilution series of the positive control anti-drug antibody in the assay diluent. Add the diluted standards and patient serum samples to the wells (in triplicate is recommended) and incubate for 1 hour at RT.[11][12][13]

  • Washing: Wash the plate five times with wash buffer.[11][12][13]

  • Detection Antibody Incubation: Add the HRP-conjugated therapeutic drug, diluted to an appropriate concentration (e.g., 2 µg/ml) in assay diluent, to each well and incubate for 1 hour at RT.[11][12][13]

  • Washing: Wash the plate ten times with wash buffer.[11][12][13]

  • Substrate Addition and Measurement: Add the substrate to each well and measure the signal (e.g., fluorescence or absorbance) after a defined incubation time (e.g., 30 minutes).[11][12][13]

Surface Plasmon Resonance (SPR) for ADA Kinetic Analysis

SPR offers real-time, label-free detection of biomolecular interactions, providing valuable kinetic information (association and dissociation rates) about the ADA-drug binding.[3][4][15]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. The therapeutic drug is immobilized on the chip, and the binding of ADAs from the sample is monitored in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)[16]

  • Therapeutic drug (ligand)

  • Patient serum samples (analyte)

  • Positive control anti-drug antibody

  • Immobilization buffers (e.g., sodium acetate buffer at various pH)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip.[16]

    • Activate the chip surface using standard amine coupling chemistry (e.g., with a mixture of NHS and EDC).

    • Immobilize the therapeutic drug onto the chip surface to a desired density. The optimal immobilization level should be determined empirically.

  • Analyte Binding:

    • Prepare serial dilutions of the patient serum or positive control antibody in running buffer.

    • Inject the diluted samples over the sensor surface at a constant flow rate.

    • Monitor the binding response (measured in Resonance Units, RU) over time to observe the association phase.

  • Dissociation:

    • After the association phase, switch to flowing only running buffer over the chip surface.

    • Monitor the decrease in RU over time to observe the dissociation of the ADA from the drug.

  • Regeneration:

    • Inject a pulse of regeneration solution to remove the bound ADA from the chip surface, preparing it for the next sample. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms is crucial for interpreting immunogenicity data. The following diagrams, created using the DOT language, illustrate key processes.

Immune_Response_Comparison cluster_0 Non-PEGylated Protein cluster_1 PEGylated Protein Protein Protein APC_1 Antigen Presenting Cell (APC) Protein->APC_1 Uptake & Processing T_Cell_1 T-Helper Cell APC_1->T_Cell_1 Antigen Presentation B_Cell_1 B-Cell T_Cell_1->B_Cell_1 Activation Plasma_Cell_1 Plasma Cell B_Cell_1->Plasma_Cell_1 Differentiation Antibody_1 Anti-Protein Antibodies Plasma_Cell_1->Antibody_1 Production PEG_Protein PEGylated Protein APC_2 Antigen Presenting Cell (APC) PEG_Protein->APC_2 Reduced Uptake (Steric Hindrance) T_Cell_2 T-Helper Cell APC_2->T_Cell_2 Antigen Presentation B_Cell_2 B-Cell T_Cell_2->B_Cell_2 Activation Plasma_Cell_2 Plasma Cell B_Cell_2->Plasma_Cell_2 Differentiation Antibody_2 Anti-PEG/Protein Antibodies Plasma_Cell_2->Antibody_2 Production

Caption: Immune response to non-PEGylated vs. PEGylated proteins.

Experimental_Workflow Sample Patient Serum Sample Screening Screening Assay (e.g., Bridging ELISA) Sample->Screening Positive Positive for ADAs Screening->Positive Negative Negative for ADAs Screening->Negative Confirmation Confirmatory Assay (with drug competition) Confirmed Confirmed Positive Confirmation->Confirmed Non_Specific Non-Specific Binding Confirmation->Non_Specific Characterization Characterization (e.g., SPR for kinetics, Isotyping) Kinetics Determine ka, kd, KD Characterization->Kinetics Isotype Identify IgG, IgM, etc. Characterization->Isotype Positive->Confirmation Confirmed->Characterization

Caption: Tiered experimental workflow for immunogenicity assessment.

T_Cell_Dependent_B_Cell_Activation Antigen PEGylated Protein BCR B-Cell Receptor (BCR) Antigen->BCR B_Cell B-Cell BCR->B_Cell Internalization Internalization & Processing B_Cell->Internalization CD40 CD40 B_Cell->CD40 MHC_II Peptide on MHC-II Internalization->MHC_II TCR T-Cell Receptor (TCR) MHC_II->TCR T_Cell T-Helper Cell TCR->T_Cell CD40L CD40L T_Cell->CD40L Cytokines Cytokine Release (e.g., IL-4, IL-21) T_Cell->Cytokines CD40L->CD40 Activation B-Cell Activation, Proliferation & Differentiation CD40->Activation Cytokines->Activation

Caption: T-cell dependent B-cell activation by a PEGylated protein.

Complement_Activation cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antibody Anti-PEG Antibody C1 C1 Complex Antibody->C1 Binds C4_C2_classical C4, C2 C1->C4_C2_classical Cleaves C3_convertase_classical C3 Convertase C4_C2_classical->C3_convertase_classical C3_cleavage C3 Cleavage C3_convertase_classical->C3_cleavage PEG PEG Moiety MBL Mannose-Binding Lectin (MBL) PEG->MBL May bind MASP MASPs MBL->MASP Activates C4_C2_lectin C4, C2 MASP->C4_C2_lectin Cleaves C3_convertase_lectin C3 Convertase C4_C2_lectin->C3_convertase_lectin C3_convertase_lectin->C3_cleavage C3_hydrolysis Spontaneous C3 Hydrolysis Factor_B_D Factor B, D C3_hydrolysis->Factor_B_D Initiates C3_convertase_alternative C3 Convertase Factor_B_D->C3_convertase_alternative C3_convertase_alternative->C3_cleavage C5_convertase C5 Convertase C3_cleavage->C5_convertase Opsonization Opsonization (C3b) C3_cleavage->Opsonization MAC Membrane Attack Complex (MAC) C5_convertase->MAC Inflammation Inflammation (C3a, C5a) C5_convertase->Inflammation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions:

Before initiating any disposal procedures, it is crucial to handle Benzyl-PEG2-CH2-Boc with appropriate personal protective equipment (PPE). Based on data for similar compounds, the following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.

  • Skin Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling the compound as a powder where dust generation is possible, use a suitable respirator.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1][2][3][4]

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and empty containers, must be treated as hazardous chemical waste.[1][5]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[6] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container compatible with the chemical.[3][5][7] Plastic containers are often preferred.[5]

  • The original container, if in good condition, can be used for waste accumulation.[6] Avoid using food containers.[6]

  • Keep the waste container securely closed except when adding waste.[1][5]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste material.

  • List any solvents used to dissolve or rinse the compound.

  • Attach appropriate hazard symbols as required by your institution's guidelines.

4. Storage:

  • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" at or near the point of generation.[5][6]

  • The storage area should be well-ventilated.

  • Accumulation time in the laboratory should not exceed institutional and regulatory limits (e.g., up to 12 months for partially filled containers as long as volume limits are not exceeded).[5]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[3][5]

Spill Cleanup:

In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. Place all contaminated cleanup materials into the same labeled container for disposal.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, general laboratory waste guidelines provide the following limits:

ParameterGuidelineSource
Maximum Hazardous Waste in Satellite Accumulation Area55 gallons[5]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[5]
Maximum Time in SAA (partially filled)12 months (unless volume limits are reached sooner)[5]
pH for potential drain disposal (Not for this compound)Between 5.5 and 10.5[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Personal protective equipment for handling Benzyl-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG2-CH2-Boc. The following procedural guidance is designed to ensure safe operational handling and disposal of this PROTAC linker.

Chemical Identity:

Compound Name This compound
Synonyms tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate
Primary Use PEG-based PROTAC linker for synthesis of PROTACs[1][]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves are recommended. Ensure gloves are powder-free.[3]To prevent skin contact with the chemical. Nitrile gloves offer broad chemical resistance for short-term use[4].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards[4]. A face shield may be necessary if there is a splash hazard[4][5].To protect eyes from splashes and aerosols.
Body Protection A buttoned, properly fitting laboratory coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath[4]. Disposable gowns are also a suitable alternative[3].To protect skin and clothing from contamination.
Footwear Closed-toe, closed-heel shoes that cover the entire foot[4].To protect feet from spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator may be necessary based on a risk assessment[4][5].To prevent inhalation of any potential aerosols or dust.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage Conditions:

Parameter Recommendation Duration
Stock Solution Temperature -80°C6 months[1]
-20°C1 month[1]
Shipping Temperature Room temperature in the continental US; may vary elsewhere.As per supplier

Handling Procedures:

  • Engineering Controls : Handle in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or if there is a potential for aerosol generation.

  • Safe Handling Practices :

    • Avoid contact with skin and eyes.

    • Avoid inhalation of any dust or aerosols.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Wash hands thoroughly after handling.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures.

Scenario Action
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spill Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable chemical waste container. Ensure adequate ventilation.

While a Safety Data Sheet for the similar compound Boc-NH-PEG-NH2 indicates it is not a hazardous substance, it is best practice to treat all research chemicals with caution as the toxicological properties of this compound have not been thoroughly investigated[6].

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Segregation : Collect waste containing this compound in a designated, properly labeled, and sealed chemical waste container.

  • Labeling : Clearly label the waste container with the chemical name and any known hazards.

  • Storage : Store the waste container in a designated secondary containment area away from incompatible materials.

  • Disposal : Arrange for pick-up and disposal by a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Retrieve this compound from Storage B->C Proceed to Handling D Weigh/Measure Compound C->D E Perform Experiment D->E F Segregate Chemical Waste E->F Experiment Complete G Clean Work Area F->G I Store Waste for Pickup F->I H Doff PPE G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.